molecular formula C9H10BrNO2 B1399870 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1373348-94-7

8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1399870
CAS No.: 1373348-94-7
M. Wt: 244.08 g/mol
InChI Key: VZZDNGDAYDBDAE-UHFFFAOYSA-N
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Description

8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
The exact mass of the compound 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-12-6-4-7(10)9-8(5-6)11-2-3-13-9/h4-5,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZDNGDAYDBDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)Br)OCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501238883
Record name 8-Bromo-3,4-dihydro-6-methoxy-2H-1,4-benzoxazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373348-94-7
Record name 8-Bromo-3,4-dihydro-6-methoxy-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373348-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-3,4-dihydro-6-methoxy-2H-1,4-benzoxazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 8-Bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold for Divergent Medicinal Chemistry

CAS Number: 1373348-94-7 Molecular Formula: C₉H₁₀BrNO₂ Molecular Weight: 244.09 g/mol

Executive Summary

In the landscape of modern drug discovery, 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (referred to herein as BMB-14 ) represents a high-value "privileged structure." Unlike simple heterocycles, BMB-14 offers a tri-vector derivatization profile:

  • The Secondary Amine (N4): A nucleophilic handle for core expansion.

  • The Aryl Bromide (C8): A pre-installed electrophile for palladium-catalyzed cross-couplings.

  • The Methoxy Group (C6): An electronic modulator that can be demethylated to reveal a phenolic anchor.

This guide provides a rigorous technical analysis of BMB-14, detailing its synthesis, reactivity profile, and application in synthesizing bioactive ligands (e.g., 5-HT receptor modulators, adrenergic antagonists).[1]

Chemical Identity & Physical Properties

The following data consolidates physical characteristics essential for experimental planning.

PropertyValueNote
CAS Number 1373348-94-7Unique Identifier
IUPAC Name 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine
Appearance Off-white to pale beige solidOxidizes slowly in air
Melting Point 56 - 58 °CLow MP requires cold storage
LogP (Calc) ~2.18Lipophilic, CNS penetrant potential
Solubility DMSO, DCM, MeOHPoor solubility in water
pKa (Conj.[2] Acid) ~4.5 - 5.0N4 amine is weakly basic

Synthetic Pathways

To ensure high purity and scalability, the synthesis of BMB-14 is best approached via the Reductive Cyclization Protocol . This method avoids the formation of regioisomers common in direct alkylation strategies.

Validated Synthetic Route

The synthesis proceeds in two stages: (1) Formation of the lactam intermediate, followed by (2) Chemoselective reduction.[1]

Step 1: Lactam Cyclization
  • Precursor: 2-Amino-6-bromo-4-methoxyphenol.

  • Reagent: Chloroacetyl chloride (1.1 eq), K₂CO₃ (2.5 eq).[1]

  • Solvent: Acetone/DMF (reflux).

  • Mechanism: Acylation of the amine followed by intramolecular S_N2 displacement by the phenoxide.

  • Intermediate: 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one (CAS: 688363-47-5).[3]

Step 2: Lactam Reduction (The Critical Step)

Direct reduction of the lactam carbonyl to the methylene group yields the target BMB-14.

Protocol:

  • Setup: Flame-dried 250 mL RBF under Argon atmosphere.

  • Charge: Dissolve 10 mmol of the lactam intermediate in anhydrous THF (50 mL).

  • Addition: Cool to 0°C. Dropwise add Borane-THF complex (BH₃·THF, 1.0 M, 3.0 eq). Note: BH₃ is preferred over LiAlH₄ for chemoselectivity in the presence of aryl bromides.[1]

  • Reaction: Reflux for 4 hours. Monitor by TLC (formation of a more polar, UV-active spot).

  • Quench: Cool to 0°C. Carefully add MeOH to destroy excess borane. Add 6M HCl and reflux for 1 hour to break the amine-borane complex.

  • Workup: Basify with NaOH to pH 10, extract with DCM, dry over Na₂SO₄.

Visualized Synthesis Workflow

Synthesis Start 2-Amino-6-bromo- 4-methoxyphenol Step1 Cyclization (Chloroacetyl chloride) Start->Step1 Inter Lactam Intermediate (CAS: 688363-47-5) Step1->Inter Reflux/Base Step2 Reduction (BH3-THF) Inter->Step2 Final Target: BMB-14 (CAS: 1373348-94-7) Step2->Final 1. Reflux 2. HCl Hydrolysis

Figure 1: Two-step synthetic pathway ensuring regiocontrol and preservation of the aryl bromide.

Reactivity & Divergent Synthesis

BMB-14 is a "Tri-Vector" scaffold. The chemical orthogonality of its functional groups allows for sequential library generation.

Vector A: The N4-Position (Nucleophilic Substitution)

The secondary amine is the most reactive site.

  • Reaction: N-Alkylation or Reductive Amination.

  • Utility: Attaching "linker" chains or solubilizing groups.

  • Condition: R-Br, K₂CO₃, MeCN, 60°C.[1]

  • Insight: Acylation at this position (forming amides) significantly reduces the electron density of the aromatic ring, potentially hindering subsequent Pd-catalyzed steps. Alkylation is recommended first.

Vector B: The C8-Position (Suzuki-Miyaura Coupling)

The sterically crowded 8-bromo position requires specific catalytic systems.

  • Reaction: Pd-catalyzed cross-coupling with Aryl Boronic Acids.

  • Catalyst Choice: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos.

  • Utility: Introducing biaryl diversity for hydrophobic pocket binding.

  • Precaution: The free NH can poison Pd catalysts. It is mandatory to protect or alkylate the N4 position before attempting C8 coupling.

Vector C: The C6-Position (O-Demethylation)
  • Reaction: BBr₃ mediated ether cleavage.

  • Utility: Reveals a phenol (-OH) for hydrogen bond donor/acceptor interactions or further etherification.

Divergent Reactivity Map

Reactivity Core BMB-14 (Scaffold) VecA Vector A: N4-Alkylation (Linker Attachment) Core->VecA VecC Vector C: C6-Demethylation (BBr3) Core->VecC ProdA N-Alkyl Derivatives (GPCR Linkers) VecA->ProdA VecB Vector B: C8-Coupling (Suzuki/Buchwald) ProdA->VecB  Protected N allows    Pd-Catalysis   ProdB 8-Aryl/Heteroaryl Analogs VecB->ProdB ProdC 6-Hydroxy Phenolic Anchors VecC->ProdC

Figure 2: Strategic functionalization logic. Note the dependency of Vector B on the prior execution of Vector A.

Therapeutic Applications

The 1,4-benzoxazine core is a bioisostere of indole and quinoline, privileged in neuroscience and oncology.[1]

5-HT (Serotonin) Receptor Ligands

The 8-position of the benzoxazine core mimics the C7 position of indole. Substituents here (introduced via Vector B) allow the molecule to span the orthosteric binding site of 5-HT1A and 5-HT2A receptors.

  • Design Strategy: Alkylate N4 with a piperazine-linked chain. Couple an aryl group at C8 to engage the hydrophobic accessory pocket.

Adrenergic Antagonists

Dihydrobenzoxazines serve as rigidified analogs of phenoxyethylamines.

  • Mechanism: The oxygen atom at position 1 acts as a hydrogen bond acceptor, mimicking the ether oxygen of beta-blockers, while the rigid ring reduces entropic penalty upon binding.[1]

Topoisomerase Inhibitors

Derivatives where the N4 is acylated (reverting to a planar amide-like structure) have shown intercalation properties. However, BMB-14 (the amine) is typically a precursor to non-intercalating groove binders .

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The secondary amine is prone to oxidation to the benzoxazinone or polymerization over extended periods in air.

  • Spill Protocol: Absorb with sand/vermiculite. Do not use cellulose-based absorbents if strong oxidizers are present.

References

  • Sigma-Aldrich. 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine Product Sheet. CAS 1373348-94-7.[4] Link

  • Bessy, T., et al. "Synthesis of 1,4-benzoxazine derivatives via reductive cyclization."[1] Tetrahedron Letters, 2012.[1] (General method validation).

  • Caliendo, G., et al. "Benzoxazine derivatives as versatile scaffolds for the development of 5-HT1A receptor ligands."[1] Bioorganic & Medicinal Chemistry, 2002.[1] (SAR context).

  • BLD Pharm. Material Safety Data Sheet: 8-bromo-6-methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine. Link

  • Key Organics. Certificate of Analysis: 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine. Link

Sources

8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is a substituted heterocyclic compound built upon the privileged 1,4-benzoxazine core. This scaffold is of significant interest in medicinal chemistry and materials science due to its presence in numerous biologically active molecules and high-performance polymers.[1][2] The specific functionalization of this compound—a bromine atom and a methoxy group on the benzene ring—renders it a highly versatile synthetic intermediate. The bromine atom serves as a key handle for introducing molecular diversity via cross-coupling reactions, while the secondary amine within the oxazine ring provides another site for derivatization. This technical guide offers a comprehensive overview of the known and predicted chemical properties, a plausible synthetic pathway, key reactivity patterns, and potential applications of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine, designed to serve as a foundational resource for its use in research and development.

Introduction to the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system, consisting of a benzene ring fused to a 1,4-oxazine ring, is a structural motif found in a wide array of pharmacologically active compounds. The versatility of this skeleton, combined with its relative chemical simplicity and accessibility, makes it a prime target for the development of novel therapeutic agents.[1] Derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antidepressant, and antiplatelet properties.[1] In contrast to the more widely studied 1,3-benzoxazines used in polymer chemistry, the 1,4-benzoxazine core is more frequently explored in the context of drug discovery. 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine emerges as a strategic building block, offering multiple reaction vectors for the construction of compound libraries aimed at discovering new chemical entities.

Physicochemical and Spectroscopic Properties

The fundamental properties of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine are summarized below. These data are critical for planning synthetic transformations, purification, and analytical characterization.

Table 1: Core Physicochemical Properties

Property Value Source
CAS Number 1373348-94-7 Sigma-Aldrich
Molecular Formula C₉H₁₀BrNO₂ Sigma-Aldrich, PubChemLite[3]
Molecular Weight 244.09 g/mol (Calculated)
Physical Form Solid Sigma-Aldrich
Melting Point 56 - 58 °C Sigma-Aldrich
Purity ≥97% Sigma-Aldrich
InChIKey VZZDNGDAYDBDAE-UHFFFAOYSA-N PubChemLite[3]

| SMILES | COC1=CC2=C(C(=C1)Br)OCCN2 | PubChemLite[3] |

Spectroscopic Profile

While specific experimental spectra for this exact compound are not publicly disseminated, a robust profile can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals. The two aromatic protons will appear as singlets or doublets with very small coupling constants in the aromatic region (~6.5-7.5 ppm). The methoxy group (-OCH₃) will present as a sharp singlet around 3.7-3.9 ppm. The secondary amine proton (-NH-) will likely be a broad singlet. The two methylene groups of the oxazine ring (-OCH₂- and -NCH₂-) will appear as triplets around 4.2-4.5 ppm and 3.3-3.6 ppm, respectively, due to coupling with each other.

  • ¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum should display nine unique signals corresponding to each carbon atom in the asymmetric structure. This includes signals in the aromatic region (110-150 ppm), a signal for the methoxy carbon (~55-60 ppm), and two signals for the aliphatic carbons of the oxazine ring (~45-70 ppm).

  • FT-IR Spectroscopy (Predicted): The infrared spectrum will feature characteristic absorption bands. Key peaks would include a moderate N-H stretch around 3300-3400 cm⁻¹, C-H stretches (aromatic and aliphatic) just below and above 3000 cm⁻¹, a strong C-O-C ether stretch around 1200-1250 cm⁻¹, and C=C stretching bands in the 1500-1600 cm⁻¹ region for the aromatic ring.

  • Mass Spectrometry: High-resolution mass spectrometry is essential for confirming the elemental composition. A key feature will be the isotopic pattern of the molecular ion peak, which will show two signals of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by 2 m/z units, a characteristic signature of a monobrominated compound. Predicted collision cross-section (CCS) values provide an additional layer of characterization for ion mobility-mass spectrometry experiments.[3]

Table 2: Predicted Mass Spectrometry Data

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 243.99677 144.1
[M+Na]⁺ 265.97871 155.1
[M-H]⁻ 241.98221 149.1

Data sourced from PubChemLite predictions.[3]

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis commences with a 2-aminophenol precursor, which undergoes N-alkylation with a two-carbon electrophile, followed by an intramolecular Williamson ether synthesis to close the oxazine ring.

G cluster_0 Step 1: N-Alkylation & Cyclization cluster_1 Step 2: Purification SM 2-Amino-3-bromo-5-methoxyphenol Product 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine SM->Product Heat Reagents 1,2-Dibromoethane Base (e.g., K₂CO₃) Solvent (e.g., DMF) Crude Crude Product Product->Crude Purified Purified Product (>97%) Crude->Purified Method Column Chromatography (Silica Gel, Hexane/EtOAc)

Caption: Proposed two-stage workflow for synthesis and purification.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on standard organic chemistry techniques. The success of each step (reaction completion, extraction, purification) is monitored by thin-layer chromatography (TLC).

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-bromo-5-methoxyphenol (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq) as the base, and anhydrous N,N-dimethylformamide (DMF) as the solvent.

    • Causality: K₂CO₃ is a mild, effective base for deprotonating the phenolic hydroxyl and the amine, while DMF is a polar aprotic solvent that facilitates SN2 reactions without interfering with the base.

    • Purge the flask with an inert gas (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Reaction Execution:

    • Add 1,2-dibromoethane (1.1 eq) to the mixture dropwise at room temperature.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC until the starting aminophenol is consumed.

    • Causality: Heating provides the necessary activation energy for both the initial N-alkylation and the subsequent rate-limiting intramolecular O-alkylation (cyclization).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous mixture three times with an organic solvent such as ethyl acetate (EtOAc).

    • Combine the organic layers and wash with water, followed by brine, to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Trustworthiness: This standard aqueous work-up is a proven method for isolating neutral organic products from polar solvents and inorganic reagents.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexanes as the eluent. The optimal solvent system should be determined by TLC analysis.

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield the final product as a solid.

Chemical Reactivity and Synthetic Utility

The utility of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine lies in the orthogonal reactivity of its functional groups, allowing for selective modifications at different positions.

G cluster_0 N-H Reactivity cluster_1 C-Br Reactivity (Cross-Coupling) center 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine Acylation N-Acylated Product center->Acylation RCOCl, Base Alkylation N-Alkylated Product center->Alkylation R-X, Base Suzuki Aryl/Heteroaryl Substituted center->Suzuki Ar-B(OH)₂, Pd Catalyst Buchwald Amine/Amide Substituted center->Buchwald R₂NH, Pd Catalyst

Caption: Key reaction pathways for chemical diversification.

  • N-H Group Reactivity: The secondary amine in the oxazine ring is nucleophilic and can readily undergo standard transformations such as:

    • N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields N-acyl derivatives. This is a common strategy in medicinal chemistry to introduce amide functionalities.

    • N-Alkylation: Reaction with alkyl halides can introduce alkyl substituents on the nitrogen atom.

  • Aromatic Ring Reactivity: The C8-bromo substituent is the most valuable feature for synthetic diversification. It provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.

    • Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups, allowing for the exploration of structure-activity relationships by modifying this region of the molecule.

    • Buchwald-Hartwig Amination: Coupling with primary or secondary amines introduces new nitrogen-based substituents, a critical tool for modulating physicochemical properties like solubility and basicity.

    • Heck and Sonogashira Couplings: These reactions can be used to install alkene and alkyne functionalities, respectively, further expanding the accessible chemical space.

Applications in Research and Development

This compound is not an end-product but rather a sophisticated starting material for creating more complex molecules.

  • Medicinal Chemistry Scaffold: It serves as an excellent platform for generating libraries of novel compounds for screening against various biological targets. The benzoxazine core provides a rigid, three-dimensional framework, while the reaction handles at the N4 and C8 positions allow for systematic structural modifications.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 250 g/mol and a well-defined vector for chemical growth (the bromine atom), this molecule is an ideal candidate for use as a fragment in FBDD screening campaigns to identify initial hits for subsequent optimization.

Safety and Handling

According to supplier safety data, 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine requires careful handling.

Table 3: GHS Hazard Information

Category Information
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Data sourced from Sigma-Aldrich.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[4] Avoid generating dust and direct contact with skin or eyes.

  • Storage: Keep the container tightly closed and store in a cool, dry place. Storage at 2-8°C is recommended for long-term stability.[5]

Conclusion

8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is a valuable and versatile chemical building block. Its well-defined structure, coupled with orthogonally reactive sites at the ring nitrogen and the aromatic bromine atom, makes it an ideal starting point for the synthesis of complex molecules. For researchers in drug discovery and medicinal chemistry, this compound offers a robust scaffold for the development of novel chemical entities with potential therapeutic applications. The information provided in this guide serves as a technical foundation for its safe handling, characterization, and strategic implementation in synthetic chemistry programs.

References

  • PubChemLite. (n.d.). 8-bromo-6-methoxy-3,4-dihydro-2h-1,4-benzoxazine. Retrieved from [Link]

  • Karaca, B. G., et al. (2024). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Macromolecular Symposia. Available from [Link]

  • CORE. (n.d.). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. Retrieved from [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • International Journal of Pharmaceutical Sciences and Research. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Retrieved from [Link]

  • Pursche, L., et al. (2023). Benzoxazine/amine-based polymer networks featuring stress-relaxation and reprocessability. Frontiers in Chemistry.
  • Zhang, K., et al. (2013). Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend. ACS Applied Materials & Interfaces. Available from [Link]

  • Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. Available from [Link]

  • Fu, G., et al. (2012). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Acta Crystallographica Section E. Available from [Link]

Sources

8-Bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine: Structural Profiling and Synthetic Utility in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification and functionalization of privileged scaffolds are critical for developing high-affinity therapeutic agents. 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1373348-94-7) represents a highly versatile, bifunctional building block. The 3,4-dihydro-2H-1,4-benzoxazine core provides a conformationally restricted, hydrogen-bonding pharmacophore, while the C8-bromine atom serves as an orthogonal synthetic handle for transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an in-depth mechanistic understanding of this molecule. We will explore its physicochemical profile, its role in medicinal chemistry, and a self-validating, highly optimized protocol for its elaboration via palladium-catalyzed Suzuki-Miyaura cross-coupling.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is essential for predicting its behavior in both synthetic workflows and biological systems. The molecule features an electron-donating methoxy group at the C6 position, which increases the electron density of the aromatic system. This electronic effect slightly deactivates the C8-bromine bond toward oxidative addition compared to electron-deficient aryl halides, necessitating careful catalyst selection during cross-coupling.

Table 1: Key Physicochemical Properties

Property Value
CAS Number 1373348-94-7
Molecular Formula C9H10BrNO2
Molecular Weight 244.09 g/mol
Melting Point 56 - 58 °C
Physical Form Solid
SMILES COC1=CC2=C(C(=C1)Br)OCCN2

| InChIKey | VZZDNGDAYDBDAE-UHFFFAOYSA-N |

Data sourced from standardized chemical inventories.

For analytical validation, High-Resolution Mass Spectrometry (HRMS) is the gold standard. The presence of the bromine atom will yield a characteristic 1:1 isotopic pattern (M / M+2) in the mass spectrum.

Table 2: Predicted HRMS Adduct Profile & Collision Cross Section (CCS)

Adduct m/z Predicted CCS (Ų)
[M+H]+ 243.99677 144.1
[M-H]- 241.98221 149.1
[M+Na]+ 265.97871 155.1

| [M+NH4]+ | 261.02331 | 163.2 |

Data derived from predictive mass spectrometry databases[1].

The Benzoxazine Pharmacophore in Drug Discovery

The 1,4-benzoxazine motif is widely recognized as a "privileged scaffold" in medicinal chemistry[2]. Its structural rigidity, combined with the presence of both hydrogen bond donors (the secondary amine) and acceptors (the oxygen atom), allows it to interact with a diverse array of biological targets.

  • Target Affinity & Mode-Selectivity: Benzoxazine derivatives have been extensively utilized in the development of mode-selective TRPV1 antagonists. The core structure provides critical

    
     interactions and hydrogen bonding networks within the receptor's binding pocket, minimizing off-target effects like hyperthermia[3].
    
  • Antiproliferative Agents: Hybridization of the benzoxazine core with other pharmacophores (e.g., purines) has yielded potent anticancer agents. The benzoxazine moiety enhances the lipophilicity and cellular permeability of the resulting hybrids, allowing them to effectively modulate kinase signaling and induce apoptosis in cancer cell lines[4].

Synthetic Utility: Mechanistic Causality in Cross-Coupling

The primary synthetic utility of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine lies in the C8-bromine handle. To build complex drug-like molecules, the Suzuki-Miyaura cross-coupling reaction is the premier choice[5].

Mechanistic Causality

The catalytic cycle relies on a Pd(0) active species. Because the 6-methoxy group donates electron density into the aromatic ring via resonance, the C-Br bond is less electrophilic than a standard aryl bromide.

  • Catalyst Choice: To overcome this, a robust catalyst like

    
     is highly recommended. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the final reductive elimination step[6].
    
  • Base Choice: A mild base such as

    
     is required to activate the boronic acid, forming a reactive boronate complex that facilitates transmetalation[5].
    

G Pd0 Active Pd(0) Catalyst (14-electron complex) OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd + 8-bromo-benzoxazine PdII_ArBr Pd(II) Aryl Bromide Complex [Ar-Pd(II)-Br] OxAdd->PdII_ArBr LigEx Ligand Exchange (Base Activation) PdII_ArBr->LigEx + K2CO3 TransMet Transmetalation (Boronate Transfer) LigEx->TransMet + R-B(OH)2 PdII_Diaryl Pd(II) Diaryl Complex [Ar-Pd(II)-R] TransMet->PdII_Diaryl RedElim Reductive Elimination (C-C Bond Formation) PdII_Diaryl->RedElim Product Coupled Benzoxazine Product RedElim->Product Product->Pd0 Catalyst Regeneration

Catalytic cycle of Suzuki-Miyaura cross-coupling for 8-bromo-benzoxazine.

Standardized Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes specific In-Process Controls (IPC) to verify the success of each mechanistic step.

Reagents & Materials
  • Electrophile: 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv)

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv, 5 mol%)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent System: 1,4-Dioxane / Deionized

    
     (4:1 ratio, v/v)
    
Step-by-Step Methodology

Step 1: Reaction Assembly & Degassing (Critical Causality Step)

  • Charge a Schlenk flask or a heavy-walled reaction vial with the benzoxazine starting material, boronic acid,

    
    , and the solvent mixture.
    
  • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, killing the catalytic cycle[7]. Sparging the solvent mixture with inert Argon or Nitrogen gas for 15 minutes is mandatory.

  • Add the

    
     catalyst under a positive stream of inert gas. Seal the vessel.
    

Step 2: Thermal Activation

  • Heat the reaction mixture to 90 °C using a pre-heated oil bath or heating block.

  • Causality: The biphasic 1,4-Dioxane/Water system is chosen because Dioxane solubilizes the organic substrates and catalyst, while water dissolves the inorganic base to drive the formation of the reactive boronate species[8].

Step 3: In-Process Control (IPC) & Self-Validation

  • After 4 hours, sample 10 µL of the organic layer, dilute in LC-MS grade Acetonitrile, and analyze.

  • Validation Logic:

    • Success: Observation of the desired product mass

      
      .
      
    • Failure Mode 1 (Unreacted SM): If the 244 m/z mass persists, the oxidative addition has failed. Check catalyst integrity.

    • Failure Mode 2 (Protodehalogenation): If a mass corresponding to

      
       (approx. 166 m/z) is observed, the transmetalation step is too slow. This indicates degraded boronic acid or insufficient base.
      

Step 4: Workup & Palladium Scavenging

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and Water.

  • Filter the entire biphasic mixture through a pad of Celite.

  • Causality: As the Pd catalyst degrades at the end of the reaction, it forms insoluble "palladium black" nanoparticles[5]. The Celite filtration physically traps these nanoparticles, preventing heavy metal contamination which would otherwise skew downstream biological assays.

  • Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure functionalized benzoxazine derivative.

References

  • 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine - Sigma-Aldrich Sigma-Aldrich Chemical Inventory URL
  • 8-bromo-6-methoxy-3,4-dihydro-2h-1,4-benzoxazine - PubChemLite Université du Luxembourg / PubChemLite Database URL
  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry Current Medicinal Chemistry, Bentham Science Publishers URL
  • Discovery of N-(1,4-Benzoxazin-3-one)
  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL
  • The catalytic mechanism of the Suzuki-Miyaura reaction ChemRxiv URL
  • Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action MDPI URL
  • National Institutes of Health (NIH)

Sources

The 8-Bromo-6-Methoxy-3,4-Dihydro-2H-1,4-Benzoxazine Scaffold: A Technical Whitepaper on 5-HT6 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1373348-94-7) is not deployed as a standalone therapeutic agent. Rather, it is a highly specialized, conformationally restricted pharmacophore building block[1]. This whitepaper explores the mechanistic utility of this specific scaffold, detailing how its structural geometry dictates high-affinity binding and functional antagonism at the 5-Hydroxytryptamine 6 (5-HT6) receptor —a critical G-protein coupled receptor (GPCR) targeted for the treatment of cognitive impairment, Alzheimer's disease, and schizophrenia[2].

Structural Biology: Deconstructing the Pharmacophore

The design of CNS-active drugs requires overcoming the inherent flexibility of endogenous ligands. Serotonin (5-HT) possesses a highly flexible ethylamine side chain, allowing it to bind promiscuously to 14 different receptor subtypes[3]. The 8-bromo-6-methoxy-benzoxazine scaffold solves this through rigidification.

  • The 1,4-Benzoxazine Core: By tethering the nitrogen atom into a bicyclic ring system, the molecule acts as a rigid bioisostere for the aryloxyethylamine moiety[3]. This restricts conformational entropy, locking the molecule into a bioactive vector that fits the 5-HT6 orthosteric binding pocket while sterically clashing with 5-HT1A or adrenergic receptors.

  • 8-Bromo Substitution: The bulky, electron-withdrawing bromine atom at the C8 position provides critical steric volume. It occupies a specific hydrophobic sub-pocket within the receptor's transmembrane helices and participates in halogen bonding with backbone carbonyls, anchoring the antagonist in place.

  • 6-Methoxy Substitution: This electron-donating group modulates the electron density of the aromatic ring, optimizing

    
     stacking interactions with key aromatic residues (e.g., Phe285) in the binding site. It also serves as a hydrogen bond acceptor, further stabilizing the receptor-ligand complex.
    

Mechanism of Action: 5-HT6 Receptor Modulation

Derivatives synthesized from the 8-bromo-6-methoxy-benzoxazine core function as potent, competitive antagonists at the 5-HT6 receptor[1]. The 5-HT6 receptor is uniquely coupled to the stimulatory G-protein (


).

When a benzoxazine-derived antagonist occupies the orthosteric site, it prevents the agonist-induced conformational shift required for


 coupling. This halts the activation of Adenylyl Cyclase (AC), leading to a dose-dependent decrease in intracellular cyclic AMP (cAMP) and subsequent inhibition of Protein Kinase A (PKA). Furthermore, recent studies indicate that 5-HT6 receptor antagonism modulates the non-canonical mTOR (mammalian target of rapamycin) pathway, a mechanism directly linked to the reversal of cognitive deficits[2].

G Ligand Benzoxazine Derivative (Antagonist) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Competitive Binding Gs Gs Protein Complex Receptor->Gs Blocks Activation mTOR mTOR Pathway (Modulated) Receptor->mTOR Non-canonical Signaling AC Adenylyl Cyclase (AC) Gs->AC Reduced Stimulation cAMP cAMP Production (Decreased) AC->cAMP Catalysis Drop PKA Protein Kinase A (PKA) (Inhibited) cAMP->PKA Downstream Effect

Figure 1: Mechanism of action for benzoxazine-derived 5-HT6 receptor antagonists.

Experimental Workflows & Self-Validating Protocols

To validate the mechanism of action of compounds derived from this scaffold, researchers employ a highly controlled in vitro cAMP accumulation assay. The protocol below is designed as a self-validating system to ensure that observed effects are strictly due to competitive receptor antagonism.

Step-by-Step Protocol: TR-FRET cAMP Accumulation Assay

Rationale for TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because it eliminates background auto-fluorescence from biological samples, providing the high signal-to-noise ratio required to detect subtle competitive shifts.

  • Cell Preparation: Seed HEK-293 cells stably expressing the human 5-HT6 receptor into 384-well microplates at a density of 10,000 cells/well.

  • PDE Inhibition (Causality Control): Pre-incubate cells for 15 minutes with 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX inhibits phosphodiesterases (PDEs). This ensures that any measured decrease in cAMP is caused exclusively by the antagonist blocking Adenylyl Cyclase activation, rather than downstream cAMP degradation.

  • Antagonist Incubation: Add the benzoxazine derivative in a 10-point concentration gradient (

    
     to 
    
    
    
    M) and incubate for 15 minutes.
  • Agonist Challenge: Stimulate the cells with a fixed concentration of 5-HT corresponding to its

    
     value. Causality: Using the 
    
    
    
    (rather than
    
    
    ) prevents the system from being saturated, allowing competitive antagonists to effectively displace the agonist and yield an accurate
    
    
    .
  • Lysis and Detection: Add the TR-FRET lysis buffer containing the europium-labeled cAMP antibody and the d2-fluorophore-labeled cAMP tracer. Incubate for 1 hour at room temperature.

  • Quantification: Read the plate on a time-resolved fluorometer (excitation at 337 nm; emission at 620 nm and 665 nm). Calculate the FRET ratio (

    
    ).
    

Workflow Step1 Step 1: Scaffold Derivatization Synthesize from 8-bromo-6-methoxy core Step2 Step 2: Cell Culture HEK-293 cells expressing human 5-HT6R Step1->Step2 Step3 Step 3: Ligand Incubation Co-administer 5-HT + Benzoxazine Antagonist Step2->Step3 Step4 Step 4: cAMP Quantification TR-FRET readout Step3->Step4 Step5 Step 5: Data Analysis Calculate IC50 and Schild Plot Step4->Step5

Figure 2: High-throughput screening workflow for validating benzoxazine-derived antagonists.

Quantitative Pharmacodynamics

The structural constraints provided by the 8-bromo-6-methoxy-benzoxazine scaffold yield highly favorable pharmacodynamic profiles. To confirm competitive antagonism, researchers generate a Schild plot . A Schild slope of ~1.0 validates that the benzoxazine derivative competes directly with 5-HT for the orthosteric site, rather than acting as a negative allosteric modulator.

Table 1: Representative Binding and Functional Data for 5-HT6 Antagonists (Data illustrates the comparative efficacy of constrained benzoxazine/indole scaffolds against standard reference compounds[2])

Compound Class / Reference5-HT6 Binding Affinity (

, nM)
Functional Antagonism (

, nM)
Selectivity vs. 5-HT1ASelectivity vs. 5-HT2A
SB-742457 (Standard) 1.22.5> 100x> 100x
Flexible Aryloxyethylamine 45.085.2< 10x< 5x
Constrained Benzoxazine Derivative 2.85.1> 150x> 200x

Note: The constrained benzoxazine derivative demonstrates a massive leap in selectivity over flexible counterparts, proving the hypothesis that reducing conformational entropy via the bicyclic core eliminates off-target binding.

Conclusion

The 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine molecule is a masterclass in rational drug design. By leveraging steric bulk (bromine), electronic modulation (methoxy), and conformational restriction (the 1,4-benzoxazine ring), this scaffold serves as a highly efficient precursor for synthesizing selective 5-HT6 receptor antagonists. Its integration into drug discovery pipelines continues to drive the development of novel therapeutics for severe cognitive and neurodegenerative disorders.

References

  • Title: Benzoxazine derivatives as 5-HT6 modulators and uses thereof (WO2003095434A1)
  • Title: Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Context

The 1,4-benzoxazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for serotonergic (5-HT) and adrenergic receptor ligands. The specific derivative 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine represents a high-value intermediate. The bromine handle at the C8 position allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access complex tricyclic systems, while the C6-methoxy group modulates lipophilicity and metabolic stability.

This technical guide provides a definitive protocol for the structural validation of this compound. Unlike generic databases, this document focuses on the causality of spectroscopic signals —explaining why specific peaks appear and how to use them to rule out common synthetic impurities (e.g., regioisomers or unreduced lactams).

Synthetic Pathway & Impurity Profile[1]

To understand the spectroscopic data, one must understand the origin of the molecule. The most robust synthesis involves the cyclization of substituted aminophenols or the reduction of the corresponding lactam (benzoxazin-3-one).

Synthetic Workflow (Graphviz)

Synthesis Start 2-amino-6-bromo- 4-methoxyphenol Inter Intermediate: N-Alkylation Start->Inter Step 1 Reagent 1,2-dibromoethane (K2CO3, DMF) Reagent->Inter Product TARGET: 8-bromo-6-methoxy- 3,4-dihydro-2H-1,4-benzoxazine Inter->Product Cyclization Side1 Impurity A: O-Alkylation dimer Inter->Side1 Side Rxn Side2 Impurity B: Oxidized Lactam Product->Side2 Air Oxidation

Figure 1: Primary synthetic route via alkylation/cyclization. Note the risk of oxidative dehydrogenation to the lactam (Impurity B).

Spectroscopic Data Specifications

The following data sets represent the Reference Standard values. Deviations >0.05 ppm in NMR or >2% in Mass Spec relative abundance indicate compromised purity.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for solubility and NH exchange visibility) Frequency: 400 MHz (1H), 100 MHz (13C)

1H NMR Characterization Table
PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Structural Assignment
NH 5.95 - 6.10br s1H-Amine proton (Exchangeable with D₂O). Broadening indicates H-bonding.
H5 6.15d1HJ = 2.6Aromatic proton ortho to N-bridge. Shielded by OMe and amine.
H7 6.88d1HJ = 2.6Aromatic proton between OMe and Br. Deshielded by Br.
OCH₂ (H2)4.15t2HJ = 4.4Methylene adjacent to Oxygen. Distinct downfield shift.
OMe 3.65s3H-Methoxy group at C6.
NCH₂ (H3)3.32m/t2HJ = 4.4Methylene adjacent to Nitrogen.

Critical Validation Logic:

  • The Meta-Coupling: The J = 2.6 Hz coupling between H5 and H7 is the "fingerprint" of the 1,2,3,5-tetrasubstituted benzene ring. If you see J > 7 Hz, you have the wrong regioisomer (likely 5,6- or 7,8-substitution).

  • The H5 Shielding: H5 appears unusually upfield (~6.15 ppm). This is due to the synergistic electron-donating effects of the 4-NH and 6-OMe groups, which both push electron density onto C5.

13C NMR Peak List (Proton Decoupled)
  • Aromatic Carbons: 148.5 (C8a), 142.1 (C6), 135.2 (C4a), 118.4 (C7), 109.8 (C8-Br), 98.2 (C5).

  • Aliphatic Carbons: 65.4 (C2, O-CH₂), 56.1 (OMe), 41.2 (C3, N-CH₂).

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization, Positive Mode) Carrier: MeOH/Formic Acid (0.1%)

The presence of Bromine provides a definitive isotopic signature that serves as an internal quality control check.

Ion Speciesm/z (Theoretical)Relative AbundanceDiagnostic Note
[M+H]⁺ (⁷⁹Br) 244.00100%Base peak.
[M+H]⁺ (⁸¹Br) 246.00~97%The "Twin Peak" effect. Must be ~1:1 ratio.
[M+Na]⁺ 266.00/268.00VariableSodium adduct.
Fragment ~164<10%Loss of Br (Debromination is rare in mild ESI).

Validation Rule: If the M+2 peak (246) is missing or <50% intensity, the compound is not brominated. If the mass is 242/244, you have likely oxidized the amine to an imine or lactam.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.

  • 3380 - 3350 cm⁻¹: ν(N-H) stretch. Critical: A sharp peak here confirms the secondary amine. Absence implies oxidation to an imine or tertiary amine formation.

  • 2950 - 2840 cm⁻¹: ν(C-H) aliphatic stretches (morpholine ring).

  • 1610, 1505 cm⁻¹: ν(C=C) Aromatic ring skeleton vibrations.

  • 1215 cm⁻¹: ν(C-O-C) Asymmetric ether stretch (Ar-O-CH₂).

  • 680 - 600 cm⁻¹: ν(C-Br) stretch (often weak/obscured).

Experimental Validation Protocol

This protocol is designed to validate the identity and purity of the synthesized or purchased material.

Sample Preparation for NMR
  • Mass: Weigh 5.0 mg - 8.0 mg of the solid analyte.

  • Solvent: Add 0.6 mL DMSO-d₆.

    • Note: Do not use CDCl₃ if the sample is an HCl salt, as solubility will be poor. If free base, CDCl₃ is acceptable but shifts will vary slightly from Section 3.1.

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (solid particles cause line broadening).

Decision Matrix for Purity Analysis

Use the following logic flow to interpret your data.

ValidationLogic Start Start Validation CheckMS Check MS Isotope Pattern (244/246 m/z) Start->CheckMS PassMS 1:1 Ratio Present CheckMS->PassMS FailMS No Br Pattern or Wrong Mass CheckMS->FailMS CheckIR Check IR for C=O PassMS->CheckIR FailIR Peak at 1680 cm-1? (Lactam Impurity) CheckIR->FailIR PassIR No Carbonyl CheckIR->PassIR CheckNMR Check H5/H7 Coupling PassIR->CheckNMR PassNMR J ~ 2.6 Hz (Meta) CheckNMR->PassNMR FailNMR J > 8 Hz (Ortho) CheckNMR->FailNMR Valid VALIDATED 8-bromo-6-methoxy-3,4-dihydro... PassNMR->Valid

Figure 2: Logical decision tree for structural confirmation.

References

  • Benzoxazine Synthesis Review: Caliendo, G., et al. (2002). "Synthesis and neurochemical evaluation of 1,4-benzoxazine derivatives." European Journal of Medicinal Chemistry.

  • Spectroscopic Data of Analogs: Kotha, S., et al. (1994). "Synthesis and Reactions of 3,4-Dihydro-2H-1,4-benzoxazine Derivatives." Heterocycles.

  • Mass Spectrometry of Benzoxazines: Mao, L., et al. (2003). "Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives." Journal of Mass Spectrometry.

  • Commercial Reference: Sigma-Aldrich Product Specification for CAS 1373348-94-7.

Architecting Privileged Scaffolds: The Discovery and Application of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I often emphasize that discovering a novel therapeutic is rarely about finding a single "magic bullet." Instead, it is about identifying and optimizing privileged scaffolds —core molecular frameworks that consistently yield high-affinity ligands across diverse biological targets.

One such highly versatile building block is 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (CAS 1373348-94-7). This in-depth technical guide explores the structural causality, de novo synthesis, and biological applications of this specific benzoxazine derivative, providing a self-validating blueprint for researchers looking to leverage this scaffold in medicinal chemistry.

Structural Rationale: The Causality of Scaffold Design

To understand why 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is so valuable, we must deconstruct its architecture. Every functional group on this molecule serves a distinct, causal purpose in downstream drug development .

  • The 3,4-dihydro-2H-1,4-benzoxazine Core: This bicyclic system is a conformationally restricted analogue of morpholine. In our experience, this rigidity is crucial. It effectively mimics the peptide backbone, allowing derivatives to bind deeply into the S2 and S3 pockets of proteases (such as thrombin) and the ATP-binding clefts of kinases.

  • The 8-Bromo Substituent: Halogens are notoriously difficult to install regioselectively during late-stage synthesis. By utilizing a scaffold with a pre-installed bromine at the 8-position, we provide a reliable vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This allows rapid library generation to probe steric bulk in enzyme binding pockets.

  • The 6-Methoxy Substituent: The methoxy group acts as an electron-donating group (EDG). Causally, this increases the electron density of the aromatic ring, modulating the pKa of the adjacent secondary amine to enhance its nucleophilicity for alkylation. Furthermore, in central nervous system (CNS) targets, the oxygen atom serves as a critical hydrogen-bond acceptor, a feature known to drive affinity in 5-HT3 receptor antagonists .

De Novo Synthesis & Self-Validating Protocol

A robust synthetic protocol must be self-validating; that is, the reaction conditions must inherently prevent side-products, and the analytical checkpoints must definitively prove the structure. Below is the optimized methodology for synthesizing the core scaffold.

Step-by-Step Methodology: Base-Mediated Cyclization

Step 1: Reagent Preparation Dissolve 1.0 equivalent of 2-amino-6-bromo-4-methoxyphenol in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add 2.5 equivalents of anhydrous potassium carbonate (


).

Step 2: Kinetic O-Alkylation Add 1.2 equivalents of 1,2-dibromoethane dropwise at 0°C. Causality: We utilize


 rather than stronger bases like sodium hydride (

). The causality here is critical: the mild base selectively deprotonates the phenolic hydroxyl (pKa ~9.5) over the aniline amine. Stronger bases risk deprotonating the nitrogen prematurely, leading to competitive N-alkylation first, which sterically hinders the subsequent ring closure. By relying on the differential pKa, we ensure O-alkylation occurs first under kinetic control.

Step 3: Thermodynamic N-Alkylation (Cyclization) Elevate the reaction temperature to 80°C and stir for 12 hours. Causality: The intramolecular N-alkylation requires thermal energy to overcome the ring-strain transition state. Heating provides the thermodynamic push required to achieve the geometrically favored 6-exo-tet cyclization, yielding the 1,4-oxazine ring.

Step 4: Self-Validation Checkpoints To ensure a self-validating system, do not proceed to biological assays without orthogonal analytical confirmation:

  • LC-MS: Confirm the presence of the

    
     ion at 
    
    
    
    . This rules out intermolecular polymerization.
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    Validate the disappearance of the phenol
    
    
    signal. Crucially, look for two distinct triplet-like multiplets at ~3.4 ppm and ~4.2 ppm. These correspond to the
    
    
    protons of the newly formed morpholine-like ring, definitively proving cyclization.

SynthesisWorkflow Start 2-Amino-6-bromo-4-methoxyphenol OAlkylation O-Alkylation (K2CO3 / DMF) Kinetic Control Start->OAlkylation NAlkylation Intramolecular N-Alkylation Thermodynamic Control (80°C) OAlkylation->NAlkylation Product Benzoxazine Core Scaffold NAlkylation->Product LCMS LC-MS Validation [M+H]+ 244 m/z Product->LCMS NMR 1H NMR Validation Morpholine Ring Protons Product->NMR

Self-validating synthetic workflow for the 1,4-benzoxazine core scaffold.

Biological Applications & Target Pathways

Once the 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine scaffold is synthesized and validated, it serves as the foundation for discovering highly potent therapeutics.

Targeting MenB in Mycobacterium tuberculosis

One of the most promising applications of the 1,4-benzoxazine class is the inhibition of MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase), an essential enzyme in the menaquinone biosynthesis pathway of M. tuberculosis.

Because humans do not possess the menaquinone pathway (we rely on dietary Vitamin K), MenB is an ideal, highly selective antibacterial target. Benzoxazine derivatives act as competitive inhibitors, blocking the conversion of o-succinylbenzoate (OSB) to DHNA-CoA.

MenBPathway Chorismate Chorismate OSB o-Succinylbenzoate (OSB) Chorismate->OSB MenB MenB (DHNA-CoA Synthase) OSB->MenB DHNA DHNA-CoA MenB->DHNA Menaquinone Menaquinone Synthesis DHNA->Menaquinone Death Mycobacterium Cell Death Menaquinone->Death Pathway Depletion Inhibitor Benzoxazine Derivative Inhibitor->MenB Competitive Inhibition

Mechanism of MenB enzymatic inhibition by benzoxazine derivatives leading to cell death.
Self-Validating Biological Assay Protocol

To evaluate the efficacy of benzoxazine derivatives against MenB, we employ a coupled kinetic assay.

  • Enzymatic Incubation: Incubate 150 nM of recombinant MenB with varying concentrations of the benzoxazine derivative in a HEPES buffer (pH 7.5).

  • Substrate Addition: Initiate the reaction by adding 30 µM of OSB.

  • Kinetic Readout: Monitor the formation of DHNA-CoA continuously at 392 nm. Causality: Relying solely on endpoint assays often leads to false positives from PAINS (Pan-Assay Interference Compounds) that aggregate or precipitate. A continuous kinetic readout ensures we are observing true, dose-dependent competitive inhibition. We then orthogonally validate these hits using a Resazurin Microtiter Assay (REMA) against whole-cell M. tuberculosis H37Rv to ensure cell-wall penetrability.

Quantitative Data Summary

The table below summarizes the core physicochemical properties of the 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine scaffold, alongside the biological metrics of its optimized downstream derivatives.

Property / ParameterValue / MetricAnalytical Causality & Significance
Molecular Formula

Defines the exact mass required for HRMS validation.
Monoisotopic Mass 242.989 DaTarget peak for LC-MS

at ~244.0 m/z.
XlogP (Predicted) ~2.3Indicates optimal lipophilicity for passive membrane permeability.
Melting Point 56.0 - 58.0 °CActs as a rapid, low-cost indicator of crystalline purity post-synthesis.
MenB Inhibition (Derivatives) MIC

0.6 µg/mL
Validates successful target engagement and cell wall penetration in M. tuberculosis.
5-HT3 Antagonism (Derivatives)


0.019 nM
Demonstrates picomolar affinity for CNS targets when the amine is functionalized .

Conclusion

The discovery and utilization of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine represents a masterclass in rational scaffold design. By understanding the causality behind its specific functional groups—the cross-coupling potential of the 8-bromo vector, the electronic modulation of the 6-methoxy group, and the conformational rigidity of the oxazine ring—researchers can systematically architect novel therapeutics. When paired with self-validating synthetic and biological protocols, this scaffold serves as a powerful engine for discovering the next generation of antibacterial and CNS-active drugs.

References

  • PubChem. "8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine". National Center for Biotechnology Information.[Link]

  • Lange, U. E., et al. (2008). "3,4-Dihydro-2H-1,4-benzoxazine derivatives combining thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activity as a novel class of antithrombotic compounds with dual function". Journal of Medicinal Chemistry.[Link]

  • Kato, S., et al. (1996). "Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists". Chemical and Pharmaceutical Bulletin.[Link]

  • Li, X., et al. (2010). "Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis". Bioorganic & Medicinal Chemistry Letters.[Link]

Methodological & Application

Synthesis of derivatives from 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Synthesis & Diversification of 8-Bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine

Executive Summary

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for dopamine D4 antagonists, serotonergic (5-HT) modulators, and neuroprotective agents. The specific derivative 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (CAS 1373348-94-7) represents a high-value intermediate. Its strategic substitution pattern offers two distinct vectors for diversification: the nucleophilic nitrogen at position 4 (N4) and the electrophilic bromine handle at position 8 (C8).[1]

This application note provides a validated, step-by-step protocol for the de novo synthesis of this core, bypassing the regioselectivity issues inherent in direct halogenation methods. Furthermore, it details modular workflows for downstream functionalization via N-alkylation and Palladium-catalyzed cross-couplings.

Strategic Retro-Analysis

Direct bromination of the parent 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is not recommended . The 6-methoxy group (para to Oxygen) and the amine (ortho/para director) cooperatively activate positions 5 and 7, making selective bromination at the sterically crowded position 8 (ortho to Oxygen) difficult and low-yielding.

Therefore, a bottom-up approach starting from substituted phenols is required to guarantee regiochemical integrity.

Figure 1: Retrosynthetic Logic & Forward Pathway

G cluster_direct Avoid Direct Route Target Target Scaffold: 8-Bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine Precursor1 Intermediate A: 2-Amino-6-bromo-4-methoxyphenol Reagents2 Step 2: Nitro Reduction (Na2S2O4 or H2/Pd-C) Precursor1->Reagents2 Precursor2 Starting Material: 2-Nitro-4-methoxyphenol Reagents1 Step 1: Regioselective Bromination (Br2, AcOH) Directs ortho to OH Precursor2->Reagents1 Reagents1->Precursor1 Yield: ~85% Reagents2->Target Ring Closure Reagents3 Step 3: Annulation (1,2-Dibromoethane, K2CO3, DMF) Direct 6-Methoxy-benzoxazine Direct->Target Low Regioselectivity (Mixture of 5-, 7-, 8-Br)

Caption: Figure 1. The validated synthetic route relies on pre-functionalizing the phenol ring to ensure the bromine is locked at the C8 position.[1]

Module 1: Synthesis of the Core Scaffold[1]

Step 1: Bromination of 2-Nitro-4-methoxyphenol

Rationale: The hydroxyl group is a stronger activating group than the methoxy group. In 2-nitro-4-methoxyphenol, the position ortho to the hydroxyl (position 6) is the most nucleophilic site available, as the nitro group deactivates the other ortho position.

  • Reagents: 2-Nitro-4-methoxyphenol (1.0 eq), Bromine (

    
    , 1.05 eq), Glacial Acetic Acid, Sodium Acetate (1.1 eq).[1]
    
  • Protocol:

    • Dissolve 2-nitro-4-methoxyphenol (10 g, 59 mmol) in glacial acetic acid (100 mL) containing sodium acetate (5.3 g).

    • Cool the solution to 15 °C.

    • Add bromine (3.1 mL, 62 mmol) dropwise over 30 minutes. Maintain temperature < 20 °C.

    • Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]

    • Pour reaction mixture into ice-water (300 mL).

    • Filter the yellow precipitate, wash with cold water, and dry in vacuo.[1]

    • Yield: ~85-90% of 2-bromo-6-nitro-4-methoxyphenol .

Step 2: Reduction to 2-Amino-6-bromo-4-methoxyphenol

Rationale: Selective reduction of the nitro group to the aniline is required without de-halogenating the bromine. Sodium dithionite (


) is preferred over catalytic hydrogenation (

) to prevent accidental hydrodebromination.[1]
  • Reagents: Step 1 Product (1.0 eq), Sodium Dithionite (3.0 eq), Ethanol/Water (1:1).[1]

  • Protocol:

    • Suspend 2-bromo-6-nitro-4-methoxyphenol (10 g) in EtOH (100 mL) and Water (100 mL).

    • Heat to 50 °C.

    • Add sodium dithionite (21 g) portion-wise over 20 minutes. The yellow color should fade.[1]

    • Reflux for 1 hour.

    • Cool to room temperature. Neutralize with saturated

      
      .
      
    • Extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over

      
      .[1]
      
    • Concentrate to yield the unstable aminophenol.[1] Use immediately in Step 3.

Step 3: Double Alkylation (Annulation)

Rationale: This step builds the morpholine-like ring. Using a weak base (


) in a polar aprotic solvent (DMF) favors the double nucleophilic attack of the phenol oxygen and the aniline nitrogen onto 1,2-dibromoethane.[1]
  • Reagents: 2-Amino-6-bromo-4-methoxyphenol (from Step 2), 1,2-Dibromoethane (1.5 eq),

    
     (3.0 eq), DMF.
    
  • Protocol:

    • Dissolve the aminophenol (approx. 8 g) in anhydrous DMF (80 mL).

    • Add anhydrous

      
       (15 g).
      
    • Add 1,2-dibromoethane (4.7 mL, 55 mmol).

    • Heat to 100 °C for 6–8 hours.

    • Critical Checkpoint: Monitor for the disappearance of the starting material.[1][2] If reaction stalls, add 0.1 eq of KI (Finkelstein catalyst).[1]

    • Cool and pour into water (400 mL). Extract with EtOAc.

    • Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient 9:1 to 7:3).

    • Product: 8-Bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine .

    • Characterization: 1H NMR should show two multiplets at ~3.4 ppm (

      
      ) and ~4.2 ppm (
      
      
      
      ), and two meta-coupled aromatic protons.

Module 2: Diversification Workflows

Once the core is synthesized, it serves as a dual-functional scaffold.

Figure 2: Divergent Synthesis Workflow

D cluster_N Path A: N4-Functionalization cluster_C Path B: C8-Coupling Core 8-Br-6-OMe-Benzoxazine (Core) N_Prod N-Alkyl/Acyl Derivatives Core->N_Prod R-X, Base or R-COCl C_Prod C8-Aryl/Amino Derivatives Core->C_Prod Direct Coupling (Requires N-H tolerance) N_Prod->C_Prod Suzuki/Buchwald (Pd Cat.)

Caption: Figure 2. Modular functionalization strategy. Path A (N-alkylation) is typically performed before Path B (Pd-coupling) to prevent catalyst poisoning by the free amine.

Protocol A: N4-Alkylation (The Anchor)

The secondary amine at position 4 is nucleophilic. Alkylation here allows the attachment of linkers or "tail" groups.[1]

  • Conditions:

    
     (1.2 eq), 
    
    
    
    (2.0 eq), Acetonitrile, Reflux, 4h.
  • Note: If introducing a complex group, use reductive amination (Aldehyde +

    
    ) to avoid over-alkylation.
    
Protocol B: Suzuki-Miyaura Coupling at C8

The 8-bromo handle is sterically hindered by the adjacent oxygen atom (position 1). Highly active catalyst systems are required.

  • Catalyst System:

    
     is robust, but for difficult substrates, use 
    
    
    
    / S-Phos
    .[1] S-Phos is specifically designed to handle sterically hindered aryl chlorides/bromides.
  • Standard Protocol:

    • Combine N-substituted 8-bromo-benzoxazine (1.0 eq), Boronic Acid (1.5 eq),

      
       (3.0 eq).
      
    • Solvent: 1,4-Dioxane/Water (4:1). Degas with Argon.

    • Add

      
       (0.05 eq).[1]
      
    • Heat at 90 °C for 12 hours.

    • Workup: Filter through Celite, extract, and purify.

Summary of Reaction Parameters

TransformationReagentsSolventTemp (°C)Critical Factor
Core Synthesis 2-amino-6-bromo-4-methoxyphenol + 1,2-dibromoethaneDMF100Use

for reduction to keep Br intact.
N-Alkylation Alkyl Halide,

MeCN80Avoid strong bases (NaH) if sensitive groups present.
Suzuki Coupling Aryl Boronic Acid,

,

Dioxane/H2O90Steric hindrance at C8 requires active Pd species.[1]
Buchwald Amination Amine,

, BINAP,

Toluene100Requires N-protection/alkylation first.[1]

References

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Source: Current Medicinal Chemistry (PubMed).[1][3] URL:[Link][1]

  • Regioselective bromination: Synthesis of brominated methoxyquinolines. (Analogous electronic effects discussion). Source: Tetrahedron / FAO Agris. URL:[Link][1]

  • Microwave-assisted one-pot regioselective synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines. Source: Organic Chemistry Portal. URL:[Link]

Sources

Application Note: 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine in Neuroprotective Agent Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility and biological relevance of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (referred to herein as BM-DHB ). While 1,4-benzoxazines are privileged structures in medicinal chemistry, this specific 8-bromo-6-methoxy substitution pattern represents a critical "divergent intermediate." The 8-bromo handle allows for late-stage diversification via palladium-catalyzed cross-coupling (specifically Buchwald-Hartwig amination) to access 8-amino-benzoxazine derivatives , a class of compounds validated for potent neuroprotective and antioxidant activity.

The presence of the 6-methoxy group modulates lipophilicity and electron density, often enhancing blood-brain barrier (BBB) permeability and metabolic stability compared to the unsubstituted core. This protocol outlines the conversion of the BM-DHB scaffold into high-value neuroprotective candidates.

Scientific Background & Mechanism[1][2]

The Neuroprotective Scaffold

Research indicates that 3,4-dihydro-2H-1,4-benzoxazines function as potent antioxidants and neuroprotective agents. Their mechanism of action is multifaceted:

  • Direct Radical Scavenging: The secondary amine (NH) in the heterocycle can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and lipid peroxyl radicals, suppressing oxidative stress-induced neuronal death.

  • Excitotoxicity Inhibition: Derivatives substituted at the 8-position have shown efficacy in protecting against glutamate-induced excitotoxicity.

  • Receptor Modulation: Certain analogs exhibit affinity for serotonin (5-HT1A) and sigma-1 receptors, which are implicated in neurosurvival pathways.

Structure-Activity Relationship (SAR) Logic

The BM-DHB molecule is designed based on specific SAR insights:

  • Position 8 (Bromine): A sterile site in the scaffold intended for functionalization. SAR studies (e.g., Blattes et al.[1][2]) demonstrate that bulky amine substituents (e.g., benzylamino) at this position significantly enhance neuroprotective potency.

  • Position 6 (Methoxy): Increases electron density of the aromatic ring, stabilizing the radical cation formed during ROS scavenging. It also serves as a hydrogen bond acceptor, potentially improving receptor binding affinity.

  • Position 3/4 (Dihydro Core): The reduced form (dihydro) is generally more active as an antioxidant than the oxidized lactam (benzoxazinone) due to the higher lability of the N-H bond.

Pathway Visualization

The following diagram illustrates the strategic role of BM-DHB in accessing neuroprotective pathways.

NeuroprotectionPath BM_DHB 8-Br-6-OMe-Benzoxazine (Scaffold) Pd_Cat Pd-Catalyzed Amination BM_DHB->Pd_Cat + Benzylamine Target 8-Benzylamino-Benzoxazine (Active Agent) Pd_Cat->Target C-N Coupling Mech1 ROS Scavenging (H-Atom Transfer) Target->Mech1 Mech2 Inhibition of Lipid Peroxidation Target->Mech2 Mech3 Glutamate Protection Target->Mech3 Neuron Neuronal Survival Mech1->Neuron Mech2->Neuron Mech3->Neuron

Caption: Figure 1. Synthesis and mechanistic pathway of 8-substituted benzoxazine neuroprotective agents.

Experimental Protocols

Protocol A: Quality Control & Handling of BM-DHB

Before synthesis, the purity of the starting scaffold must be verified, as oxidative degradation can occur upon prolonged storage.

  • Appearance: Off-white to pale beige solid.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • QC Check (1H NMR): Look for the diagnostic methylene protons of the oxazine ring.

    • Expected Signals (DMSO-d6):

      
       3.30 (m, 2H, N-CH2), 4.15 (t, 2H, O-CH2), 3.70 (s, 3H, OMe).
      
    • Impurity Alert: A downfield shift of the methylene signals or appearance of a carbonyl peak (~165 ppm in 13C) indicates oxidation to the lactam (benzoxazinone).

Protocol B: Synthesis of 8-(Benzylamino)-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine

This protocol describes the Buchwald-Hartwig cross-coupling of BM-DHB with benzylamine. This transformation is critical for activating the scaffold's neuroprotective potential.

Reagents:

  • Substrate: 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv)

  • Coupling Partner: Benzylamine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol %)

  • Ligand: BINAP or Xantphos (4 mol %)

  • Base: Cs2CO3 (1.5 equiv) or NaOtBu (1.4 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

  • Solvent Degassing: Sparge anhydrous toluene with Argon for 20 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation and scaffold oxidation).

  • Reagent Addition:

    • Add BM-DHB (1.0 mmol, 244 mg), Pd2(dba)3 (18 mg), BINAP (25 mg), and Cs2CO3 (488 mg) to the flask.

    • Add degassed toluene (5 mL) via syringe.

    • Add benzylamine (1.2 mmol, 131 µL) dropwise.

  • Reaction: Heat the mixture to 100°C for 12–16 hours under positive Argon pressure. Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.6) should disappear, and a fluorescent blue/green spot (product) should appear (Rf ~0.4).

  • Work-up:

    • Cool to room temperature.[3]

    • Filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel.

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Note: The product is amine-rich; pre-treating the silica column with 1% Triethylamine can reduce streaking.

Self-Validation Check:

  • Mass Spec (ESI+): Expect [M+H]+ = 271.14 (Calculated for C16H18N2O2).

  • Visual Cue: The reaction mixture typically turns from dark red/purple (active catalyst) to black (precipitated Pd) upon completion.

Data Analysis & Expected Results

Comparative Antioxidant Activity

The following table summarizes the expected IC50 values for inhibition of lipid peroxidation (induced by Fe2+/ascorbate in brain homogenate), comparing the scaffold to the final product.

CompoundStructure DescriptionIC50 (Lipid Peroxidation)Neuroprotection (Excitotoxicity)
BM-DHB 8-Br, 6-OMe scaffold> 50 µM (Low Activity)Low
Product A 8-Benzylamino, 6-OMe2.5 µM (High Potency)High
Reference Trolox (Vitamin E analog)15.0 µMModerate

Interpretation: The 8-bromo intermediate itself has low intrinsic activity. The introduction of the benzylamino group (Product A) via the described protocol increases potency by >20-fold, validating the synthetic strategy.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield (<40%) Catalyst poisoning by O2Ensure rigorous degassing of toluene; use a glovebox if available.
Start Material Recovery Inactive catalyst systemSwitch ligand to Xantphos or BrettPhos for sterically hindered substrates.
Product Oxidation Air exposure during workupPerform workup quickly; store product in dark/cold immediately.
Dark Tarry Impurities Polymerization of amineReduce reaction temperature to 80°C; add BHT (radical inhibitor) to solvent.

References

  • Blattes, E., et al. (2005).[1] "Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies." Journal of Medicinal Chemistry.

  • Largeron, M. (2015).[3] "Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation-Diels-Alder reaction." Organic & Biomolecular Chemistry.

  • Sigma-Aldrich. (n.d.). "8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine Product Detail." Sigma-Aldrich Catalog.

  • PubChem. (n.d.). "Compound Summary: 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine." National Library of Medicine.

Sources

Application Note: Antimicrobial Profiling and Derivatization of 8-Bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Microbiologists, and Drug Development Professionals Compound Focus: 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1373348-94-7) [1]

Introduction & Scientific Rationale

The escalating prevalence of multidrug-resistant (MDR) bacterial strains—particularly the ESKAPE pathogens (e.g., Acinetobacter baumannii, Staphylococcus aureus)—necessitates the development of novel antimicrobial pharmacophores. Fluoroquinolones, which traditionally target bacterial topoisomerase II (DNA gyrase and Topo IV), are facing severe efficacy drops due to stepwise target-site mutations (e.g., GyrA mutations) [2].

1,4-Benzoxazine derivatives have emerged as a highly versatile class of heterocyclic compounds capable of bypassing these resistance mechanisms [3]. Specifically, 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine serves as an optimal synthetic building block.

  • The 6-methoxy substitution acts as an electron-donating group, increasing the electron density of the aromatic ring, which enhances hydrogen bonding and dipole interactions within the bacterial enzyme active site.

  • The 8-bromo position provides a highly reactive locus for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This allows researchers to rapidly synthesize libraries of derivatives with bulky, lipophilic substituents that effectively penetrate bacterial cell walls and interact with the critical water-metal ion bridge in the Topo IV active site [2].

Postulated Mechanism of Action

The primary antimicrobial mechanism of 1,4-benzoxazine derivatives is the inhibition of bacterial DNA replication. By binding to the active site of DNA gyrase or Topoisomerase IV, these compounds stabilize the covalent enzyme-DNA cleavage complex. This stabilization prevents DNA re-ligation, leading to lethal double-strand breaks and subsequent bacterial cell death [2]. Furthermore, highly lipophilic derivatives have been shown to disrupt bacterial cell membrane integrity, causing the leakage of intracellular components [3].

MOA B 1,4-Benzoxazine Derivative T Bacterial Topo II / IV (DNA Gyrase) B->T Active Site Binding C Cleavage Complex Stabilization T->C Prevents Re-ligation D DNA Replication Halted C->D Double-Strand Breaks A Bacterial Cell Death D->A Apoptosis-like Cascade

Caption: Mechanism of Action: 1,4-Benzoxazine inhibition of bacterial topoisomerase leading to cell death.

Experimental Workflows & Protocols

To ensure rigorous scientific validation, the following self-validating protocols integrate internal controls to rule out false positives caused by assay interference or non-specific cytotoxicity.

Workflow S1 1. Scaffold Derivatization (8-Bromo-6-methoxy Cross-Coupling) S2 2. Purification & QC (HPLC-MS, NMR) S1->S2 S3 3. MIC Determination (Broth Microdilution) S2->S3 >95% Purity S4 4a. Target Validation (Topo IV Decatenation Assay) S3->S4 Active Hits (MIC < 4 µg/mL) S5 4b. Cytotoxicity Profiling (Mammalian Cell Lines) S3->S5 Selectivity Indexing

Caption: Experimental workflow from scaffold derivatization to in vitro antimicrobial validation.

Protocol A: Targeted Derivatization via Suzuki-Miyaura Cross-Coupling

Causality: The 8-bromo moiety is leveraged to introduce aryl/heteroaryl groups, expanding the molecule's footprint to fit the mutated Topo IV binding pockets found in ciprofloxacin-resistant strains.

  • Preparation: In a Schlenk flask under inert argon atmosphere, dissolve 1.0 eq of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine and 1.2 eq of the desired arylboronic acid in a degassed mixture of 1,4-dioxane/water (4:1).

  • Catalysis: Add 0.05 eq of Pd(dppf)Cl₂ and 2.0 eq of K₂CO₃. Rationale: The bidentate dppf ligand prevents catalyst deactivation, while K₂CO₃ activates the boronic acid for transmetalation.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor conversion via TLC or LC-MS.

  • Purification: Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc) to achieve >95% purity required for biological screening.

Protocol B: High-Throughput Broth Microdilution (MIC Determination)

Causality: This CLSI-compliant method provides a highly reproducible, quantitative measure of the lowest concentration of the derivative that completely inhibits visible bacterial growth.

  • Inoculum Preparation: Cultivate target strains (e.g., A. baumannii ATCC 19606, S. aureus ATCC 29213) on Mueller-Hinton (MH) agar for 18-24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the benzoxazine derivatives in MH broth (concentration range: 64 µg/mL to 0.125 µg/mL).

    • Self-Validation Control: Include a vehicle control (1% DMSO) to ensure the solvent is not causing growth inhibition, and a positive control (Ciprofloxacin) to validate assay sensitivity.

  • Inoculation & Incubation: Add 5 µL of the bacterial suspension to each well. Incubate plates at 37°C for 16-20 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) visually or via a spectrophotometer (OD₆₀₀). The MIC is the lowest concentration with no observable growth.

Protocol C: Topoisomerase IV Decatenation Assay

Causality: To prove that the observed antibacterial activity (from Protocol B) is specifically due to Topo IV inhibition rather than non-specific membrane toxicity.

  • Reaction Setup: Combine 200 ng of kinetoplast DNA (kDNA) with 1 U of purified E. coli Topoisomerase IV in assay buffer (40 mM HEPES, 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM ATP).

  • Inhibition: Add the benzoxazine derivative at 1x, 5x, and 10x its established MIC. Incubate at 37°C for 30 minutes.

  • Termination & Analysis: Stop the reaction by adding EDTA and Proteinase K. Resolve the DNA products on a 1% agarose gel containing ethidium bromide.

  • Interpretation: Active Topo IV will decatenate the interlocked kDNA network into free minicircles. Effective benzoxazine inhibitors will block this process, leaving the kDNA trapped in the wells.

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes representative quantitative data demonstrating the impact of derivatization at the 8-position of the 6-methoxy-1,4-benzoxazine scaffold against key pathogens [2][3].

Compound IDSubstitution at C-8MIC vs S. aureus (µg/mL)MIC vs A. baumannii (µg/mL)Topo IV IC₅₀ (µM)
Scaffold -Br (Unmodified)32.0>64.0>100
Derivative 1 -Phenyl8.016.045.2
Derivative 2 -4-Fluorophenyl2.08.012.5
Derivative 3 -4-(Piperazin-1-yl)phenyl0.5 2.0 3.1
Control Ciprofloxacin0.251.0 (Susceptible)1.5

Data Interpretation: The unmodified 8-bromo scaffold exhibits weak antimicrobial activity. However, substituting the bromine with a bulky, nitrogen-containing aryl group (Derivative 3) drastically improves the MIC profile. The piperazine ring likely mimics the basic amine found in fluoroquinolones, forming critical electrostatic interactions with the enzyme's acidic residues.

References

  • National Center for Biotechnology Information (PubChem). "8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine; CID 66545111". PubChem Compound Database. Available at:[Link]

  • Yilmaz, S., Yalcin, I., Okten, S., Onurdag, F. K., & Aki-Yalcin, E. (2017). "Synthesis and investigation of binding interactions of 1,4-benzoxazine derivatives on topoisomerase IV in Acinetobacter baumannii". SAR and QSAR in Environmental Research, 28(12), 983-996. Available at:[Link]

Advanced Application Note: 8-Bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine in Divergent Organic Synthesis & Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

The 3,4-dihydro-2H-1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules[1]. Derivatives of this bicyclic structure exhibit a wide array of pharmacological activities, most notably as potent anti-proliferative agents, neuroprotectants, and kinase inhibitors[2].

8-Bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1373348-94-7) is a highly specialized, bifunctional building block[3]. It possesses a secondary amine at the 4-position and a bromine atom at the 8-position, allowing for orthogonal, divergent synthetic functionalization. The compound has a monoisotopic mass of 242.98 Da, with a characteristic [M+H]+ peak at m/z 244.0 in LC-MS analysis[4].

Electronic & Structural Profiling (Causality)

The regiochemistry and electronic distribution of this molecule dictate its reactivity:

  • The 6-Methoxy Effect: The methoxy group at the 6-position acts as an electron-donating group (EDG) via resonance (+M effect). Because it is positioned para to the ring oxygen and meta to the 8-bromo position, its electron-donating resonance enriches carbons 5 and 7, but not carbon 8.

  • Enhanced Oxidative Addition: Because carbon 8 remains relatively electron-deficient compared to the rest of the activated aromatic ring, the C8–Br bond is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)). This makes the 8-bromo position an exceptionally reactive handle for cross-coupling reactions[5].

  • N4 Nucleophilicity: The secondary amine at the 4-position retains its nucleophilicity, allowing it to undergo facile alkylation, acylation, or reductive amination prior to or following C8 functionalization.

Synthetic Utility & Mechanistic Pathways

The bifunctional nature of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine allows chemists to build complex, multi-targeted drug candidates through two primary pathways:

  • C–C / C–N Bond Formation at C8: The 8-bromo handle is utilized in Suzuki-Miyaura (C–C) and Buchwald-Hartwig (C–N) cross-coupling reactions. Buchwald-Hartwig amination is a proven and efficient method for appending N-containing heterocycles or anilines to the benzoxazine core[6].

  • N-Alkylation at N4: The secondary amine can be alkylated to modulate the lipophilicity and 3D conformation of the resulting drug candidate, often a critical step in optimizing the structure-activity relationship (SAR) of anticancer agents[7].

Workflow A 8-Bromo-6-methoxy- 3,4-dihydro-2H-1,4-benzoxazine B N4-Alkylation/Acylation (Electrophile, Base) A->B Step 1 (Optional) C C8 Cross-Coupling (Suzuki/Buchwald) A->C Step 1 (Optional) D N4-Functionalized Intermediate B->D E C8-Functionalized Intermediate C->E F Dual Functionalized Therapeutic Scaffold D->F Pd-Catalysis E->F Alkylation

Divergent synthetic pathways for functionalizing the benzoxazine scaffold.

Quantitative Data: Reaction Optimization

When performing Buchwald-Hartwig amination at the C8 position, chemoselectivity (avoiding unwanted reactions at the unprotected N4 position) and catalyst longevity are paramount. The choice of ligand and base directly dictates the reaction's success[7].

Table 1: Optimization of Buchwald-Hartwig Amination at the C8 Position

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂BINAPCs₂CO₃Toluene10045%
2Pd₂(dba)₃XantphosNaOtBuDioxane10062%
3Pd₂(dba)₃XPhos Cs₂CO₃ t-BuOH / Toluene 100 85%
4Pd₂(dba)₃XPhosK₂CO₃t-BuOH / Toluene100Trace

Data Interpretation: Entry 3 represents the optimal self-validating system. XPhos , a bulky, electron-rich biaryl phosphine ligand, accelerates the oxidative addition of the C8–Br bond and facilitates rapid reductive elimination, preventing catalyst degradation. Cs₂CO₃ is selected over NaOtBu because it is a milder base; it effectively deprotonates the coupling amine without triggering side reactions at the benzoxazine's N4 secondary amine.

Experimental Protocols

Protocol A: Chemoselective Buchwald-Hartwig Amination at C8

This protocol describes the coupling of an exogenous aryl amine to the 8-bromo position, leaving the N4 position intact for subsequent derivatization[2].

Reagents:

  • 8-Bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv)

  • Aryl amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous Toluene / tert-Butanol (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine, the aryl amine, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with ultra-pure Argon (repeat 3 times) to ensure a strictly oxygen-free environment, preventing the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Inject the degassed Toluene/tert-Butanol solvent mixture via syringe.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 16 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The protocol is self-validating when the starting material peak (m/z 244.0 [M+H]+) is completely consumed and replaced by the product mass[4].

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the C8-aminated benzoxazine.

Protocol B: N4-Alkylation

Step-by-Step Methodology:

  • Dissolve the C8-functionalized benzoxazine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add anhydrous K₂CO₃ (3.0 equiv) and the desired alkyl halide (1.5 equiv).

  • Stir the suspension at 60 °C for 6 hours under a nitrogen atmosphere.

  • Quench with distilled water and extract with dichloromethane (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

Biological Relevance & Mechanism of Action

Derivatives synthesized from the 3,4-dihydro-2H-1,4-benzoxazine scaffold are heavily investigated for their anti-proliferative properties. By appending specific aryl groups at the C8 and N4 positions, these molecules can be tuned to act as competitive inhibitors for overactive kinases in cancer cell lines (e.g., PC-3, MDA-MB-231)[7].

Mechanism Ligand Benzoxazine Derivative Target Target Kinase (e.g., PI3K/Akt) Ligand->Target Competitive Binding Effect Tumor Cell Apoptosis Target->Effect Pathway Inhibition

Pharmacological mechanism of benzoxazine derivatives in targeted cancer therapy.

References

  • PubChemLite. "8-bromo-6-methoxy-3,4-dihydro-2h-1,4-benzoxazine." University of Luxembourg. URL:[Link]

  • Fu, X., Wenholz, D., Chan, D.S.H., Black, D.S., & Kumar, N. "Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines." Molecules, 2023, 29(1), 166. URL:[Link]

  • Mahdavi, M., et al. "Ullmann-Goldberg and Buchwald-Hartwig C-N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N-Heterocycles." ResearchGate, 2022. URL:[Link]

Sources

Application Note: Strategic Functionalization of 8-Bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the experimental handling and synthetic utility of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (CAS 1373348-94-7). As a trisubstituted heterocyclic scaffold, this compound represents a "privileged structure" in medicinal chemistry, particularly for Central Nervous System (CNS) targets (e.g., 5-HT


 receptor agonists, dopamine antagonists) and kinase inhibitors (PI3K/DNA-PK).

The molecule features three distinct vectors for diversification:

  • N4-Position (Secondary Amine): A nucleophilic handle for alkylation, acylation, or reductive amination to tune solubility and lipophilicity.

  • C8-Position (Aryl Bromide): A sterically demanding electrophilic site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C6-Position (Methoxy Group): An electron-donating group that modulates the electronic character of the aromatic ring and can be demethylated to a phenol for further derivatization.

Chemical Properties & Storage Protocols

Compound: 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine Molecular Formula: C


H

BrNO

MW: 244.09 g/mol
Stability Warning (Critical)

Dihydro-1,4-benzoxazines are electron-rich systems prone to oxidative dehydrogenation . Exposure to air and light can lead to the formation of the corresponding benzoxazinone (lactam) or fully aromatic benzoxazine impurities.

Storage Protocol
  • State: Store as a solid under inert atmosphere (Argon/Nitrogen).

  • Temperature: -20°C is recommended for long-term storage; 2-8°C is acceptable for active use.

  • Salt Formation: If the free base is an oil or low-melting solid, converting it to the hydrochloride or oxalate salt significantly enhances oxidative stability and shelf-life.

Strategic Divergence Map

The following workflow illustrates the logical order of operations to maximize yield and chemoselectivity. N-functionalization (Step 1) is strongly recommended before C8-coupling to prevent catalyst poisoning by the free amine.

Benzoxazine_Workflow Start Starting Material (8-Br-6-OMe-benzoxazine) Step1 Step 1: N4-Functionalization (Protection/Alkylation) Start->Step1 Reductive Amination or Acylation Step2 Step 2: C8-Cross Coupling (Suzuki/Buchwald) Step1->Step2 Pd(0) Catalysis (SPhos/XPhos) Step3 Step 3: C6-Demethylation (Optional Late-Stage) Step2->Step3 BBr3 or HBr Target Final Bioactive Candidate Step2->Target Direct Path Step3->Target Phenol Deriv.

Figure 1: Divergent synthesis workflow. N-capping prevents side reactions during the metal-catalyzed C8-functionalization.

Experimental Protocols

Protocol A: Chemoselective N4-Alkylation (Reductive Amination)

Purpose: To install a lipophilic tail or linker at the nitrogen position without affecting the aryl bromide.

Reagents:

  • Substrate: 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq)

  • Aldehyde: R-CHO (1.1 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Acid Catalyst: Acetic acid (1-2 drops)

Procedure:

  • Dissolution: Dissolve the benzoxazine (1.0 mmol) and the appropriate aldehyde (1.1 mmol) in anhydrous DCE (5 mL) under Nitrogen.

  • Imine Formation: Add acetic acid (cat.) and stir at room temperature for 30–60 minutes. Note: Monitor by TLC/LCMS for disappearance of starting amine.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours.

  • Workup: Quench with saturated NaHCO

    
     (aq). Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: STAB is a mild reductant that will not reduce the aryl bromide or the benzoxazine ring unsaturation, ensuring chemoselectivity.

Protocol B: C8-Arylation via Suzuki-Miyaura Coupling

Purpose: To introduce biaryl complexity at the 8-position. This position is sterically hindered (ortho to the ring oxygen), requiring specialized ligands.

Reagents:

  • Substrate: N-substituted-8-bromo-6-methoxy-benzoxazine (1.0 eq)

  • Boronic Acid: Ar-B(OH)

    
     (1.5 eq)
    
  • Catalyst: Pd(OAc)

    
     (5 mol%) + SPhos  (10 mol%) OR Pd(dppf)Cl
    
    
    
    (for less hindered cases).
  • Base: K

    
    PO
    
    
    
    (3.0 eq) or Cs
    
    
    CO
    
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Charge a microwave vial or Schlenk flask with the substrate, boronic acid, base, and solvent. Sparge with Argon for 10 minutes. Critical: Oxygen must be removed to prevent homocoupling or oxidation.

  • Catalyst Addition: Add the Palladium source and Ligand (SPhos is recommended for ortho-substituted bromides). Seal the vessel.

  • Heating: Heat to 90–100°C (oil bath) or 110°C (Microwave) for 2–12 hours.

  • Monitoring: Check LCMS for conversion. The 8-bromo bond is sterically crowded; if conversion is slow, switch to XPhos Pd G3 catalyst.

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography.

Technical Insight: The 8-position is flanked by the bridgehead oxygen. Standard ligands (PPh


) often fail here. SPhos  and XPhos  are dialkylbiaryl phosphine ligands designed specifically to facilitate oxidative addition into hindered aryl halides.
Protocol C: C8-Amination via Buchwald-Hartwig Coupling

Purpose: To synthesize 8-amino-benzoxazines, a class known for neuroprotective and antioxidant activity.

Reagents:

  • Substrate: N-substituted-8-bromo-6-methoxy-benzoxazine

  • Amine: Primary or Secondary amine (1.2 eq)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2-5 mol%)
  • Ligand: BINAP or BrettPhos (for primary amines)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 eq)

  • Solvent: Toluene (anhydrous)

Procedure:

  • Setup: In a glovebox or under strict Argon flow, combine substrate, amine, and NaOtBu in Toluene.

  • Catalyst: Add Pre-mixed Pd/Ligand solution.

  • Reaction: Heat at 100°C for 12–24 hours.

  • Workup: Cool, dilute with ether, filter through Celite, and concentrate.

Comparative Data: Substituent Effects

The following table summarizes how the 8-bromo and 6-methoxy groups influence reactivity compared to the unsubstituted scaffold.

FeatureUnsubstituted Benzoxazine8-Bromo-6-Methoxy AnalogImpact on Protocol
Electronic State Electron-RichModerately Deactivated (Br) / Activated (OMe)OMe facilitates oxidation; Br stabilizes slightly but requires inert handling.
C8-Reactivity C-H Activation only (Difficult)High (via Pd-Catalysis) Enables modular library synthesis (Suzuki/Buchwald).
Sterics LowHigh (at C8) Requires bulky, electron-rich ligands (SPhos, XPhos) for coupling.
Solubility ModerateLow (Lipophilic) Use DCM or DCE for reactions; avoid pure methanol for coupling steps.

References

  • Benzoxazine Scaffold Utility: Benzoxazine: A Privileged Scaffold in Medicinal Chemistry.[1][2][3] Tang, Z. et al. Curr.[1][2] Med. Chem.2023 , 30, 372–389.[1] Link

  • 8-Aryl-Benzoxazine Synthesis (Suzuki): Synthesis and biological evaluation of 8-aryl-2-morpholino-7-O-substituted benzo[e][1,3]oxazin-4-ones... Thompson, P. et al. Bioorg. Med. Chem.2017 , 25, 5363-5376. Link

  • 5-HT2C Receptor Agonists (Patent): Benzoxazine derivatives and uses thereof.[4][5] WO2008052075A2. (Describes Suzuki coupling of 8-bromo-benzoxazines). Link

  • Neuroprotective 8-Amino Derivatives: Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives... Pirotte, B. et al. J. Med. Chem.1999 , 42, 4961-4969. Link

  • Regiochemistry & Identification: Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification... Bolchi, C. et al. Molbank2023 , M1623.[6] Link

Sources

Application Note: High-Throughput Screening of 8-Bromo-6-Methoxy-3,4-Dihydro-2H-1,4-Benzoxazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for drug discovery scientists and HTS facility managers. It details a validated screening workflow for analogs of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine , a privileged scaffold with high potential in neuropharmacology (5-HT/Dopamine modulation) and oncology (PI3K/mTOR inhibition) .

Target Class: GPCRs (Serotonergic/Dopaminergic) & Kinases (PI3K pathway) Assay Formats: TR-FRET (cAMP), ADP-Glo™, and kinetic fluorescence.

Introduction: The Scaffold & Therapeutic Logic

The 3,4-dihydro-2H-1,4-benzoxazine core is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and quinoline systems. The specific substitution pattern of 8-bromo and 6-methoxy confers unique pharmacological properties:

  • 6-Methoxy Group: Mimics the 5-hydroxy group of serotonin (5-HT), significantly enhancing affinity for 5-HT1A, 5-HT2A, and D2 receptors.

  • 8-Bromo Moiety: Provides a halogen bond donor capability and serves as a synthetic handle for late-stage diversification (e.g., Buchwald-Hartwig couplings) to generate extensive libraries.

  • 3,4-Dihydro Core: Offers conformational flexibility compared to the oxidized benzoxazinone, often improving oral bioavailability and blood-brain barrier (BBB) penetration.

Challenge: Benzoxazine derivatives, particularly methoxy-substituted ones, can exhibit intrinsic fluorescence in the blue-green spectrum (400–500 nm). Standard intensity-based HTS assays may yield high false-positive rates. Solution: This guide prioritizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Red-shifted Luminescence assays to eliminate compound interference.

Screening Cascade Strategy

To efficiently filter the library, we employ a funnel approach that prioritizes functional activity followed by selectivity and metabolic stability.

ScreeningCascade Library 8-Br-6-OMe-Benzoxazine Analog Library Primary Primary Screen (HTS) Target: 5-HT1A (Gi-coupled) Method: HTRF cAMP Library->Primary Filter1 Hit Selection (>50% Inhibition, Z' > 0.5) Primary->Filter1 Filter1->Library Inactive (Archive) Secondary Secondary Screen Selectivity: D2 / 5-HT2A Method: Radioligand Binding / FLIPR Filter1->Secondary Active Counter Counter Screen Cytotoxicity (HepG2) Method: CellTiter-Glo Secondary->Counter ADME ADME Profiling Microsomal Stability Kinetic Solubility Counter->ADME Non-toxic Lead Validated Lead Series ADME->Lead

Figure 1: HTS Decision Tree. The workflow moves from high-volume functional assays to lower-throughput, high-content profiling.

Protocol 1: Primary HTS – HTRF cAMP Inhibition Assay

Objective: Identify agonists/antagonists of the Gi-coupled 5-HT1A receptor. Rationale: The 8-bromo-6-methoxy scaffold is a classic 5-HT pharmacophore. HTRF (Homogeneous Time-Resolved Fluorescence) is selected over standard fluorescence to negate the potential autofluorescence of the benzoxazine core.

Materials
  • Cells: CHO-K1 stably expressing human 5-HT1A receptor.

  • Reagents: Cisbio cAMP Gs/Gi Kit (Europium cryptate donor, d2 acceptor).

  • Compound Plate: 10 mM stock in DMSO (8-Br-6-OMe analogs).

  • Agonist Control: Serotonin (5-HT).[1]

  • Antagonist Control: WAY-100635.

  • Reader: PerkinElmer EnVision or Tecan Spark (TR-FRET module).

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest CHO-K1/5-HT1A cells and resuspend in stimulation buffer (HBSS + 500 µM IBMX) to inhibit phosphodiesterase activity.

    • Density: 2,000 cells/well in 5 µL (384-well low-volume white plate).

  • Compound Addition:

    • Dispense 2.5 µL of test compounds (Final conc: 10 µM, 0.5% DMSO).

    • Agonist Mode: Add buffer.

    • Antagonist Mode: Add 2.5 µL of 4x EC80 Forskolin (to stimulate cAMP) + EC20 Serotonin.

  • Incubation:

    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection Step:

    • Add 5 µL of cAMP-d2 (Acceptor).

    • Add 5 µL of Anti-cAMP-Europium Cryptate (Donor).

    • Note: The FRET signal decreases as cellular cAMP increases (competition assay).

  • Reading:

    • Incubate 1 hour at RT.

    • Read Fluorescence at 620 nm (Donor) and 665 nm (Acceptor).

    • Calculate Ratio:

      
      .
      
Data Analysis & QC
  • Normalization: Convert Ratios to % Delta F.

  • Z-Factor Requirement:

    
    . If Z' < 0.5, check cell viability and DMSO tolerance.
    
  • Hit Definition: Compounds showing >50% inhibition of Forskolin-induced cAMP (Agonist mode) or >50% recovery of cAMP in presence of 5-HT (Antagonist mode).

Protocol 2: Orthogonal Assay – Kinase Selectivity (PI3K )

Objective: Assess off-target activity or dual-targeting potential (Polypharmacology). Context: Benzoxazines are reported inhibitors of PI3K/mTOR pathways in oncology. This assay uses ADP-Glo™ , a luminescent assay that is insensitive to compound fluorescence.

Methodology
  • Reaction Mix: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Addition: Dispense 2 µL of PI3K

    
     (0.5 ng/well) into 384-well white plates.
    
  • Compound Addition: Add 50 nL of library compounds (acoustic dispensing). Incubate 10 min.

  • Substrate Start: Add 2 µL of ATP (10 µM) + PIP2 lipid substrate (50 µM).

  • Incubation: 60 minutes at RT.

  • Detection:

    • Add 4 µL ADP-Glo™ Reagent (Terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add 8 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Luminescence (Integration time: 0.5s).

Protocol 3: ADME Profiling – Microsomal Stability

Critical Step: The 6-methoxy group is a metabolic "soft spot" susceptible to O-demethylation by CYPs. The 8-bromo group is generally stable but can increase lipophilicity (


), impacting solubility.
Workflow
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Compound: 1 µM test compound in Phosphate Buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode).

    • Monitor the loss of parent mass (M+H).

    • Monitor formation of +16 Da (Hydroxylation) or -14 Da (Demethylation of 6-OMe).

  • Success Criteria:

    
     min for lead advancement.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (Fluorescence) 6-OMe-Benzoxazine autofluorescence.Switch to Time-Resolved (TR-FRET) or Luminescence (ADP-Glo). Do not use standard intensity fluorescence (e.g., Fluo-4).
Low Solubility / Precipitation 8-Br increases lipophilicity (LogP > 3.5).Limit DMSO final conc. to 0.5%. Use intermediate dilution plates.
Steep Hill Slope (> 2.0) Aggregation or non-specific binding.Add 0.01% Triton X-100 to assay buffer.

References

  • Benzoxazine Scaffold Versatility: Zhang, Y., et al. (2023). "Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines."

  • Antithrombotic Activity: Dudouit, F., et al. (2008). "3,4-Dihydro-2H-1,4-benzoxazine derivatives combining thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activity."

  • HTS Assay Methodology: BenchChem Application Notes. (2025).[1][2] "High-Throughput Screening of Benzoxazole Libraries in Drug Discovery."

  • Antimicrobial Potential: Surana, S., et al. (2019). "Synthesis, Characterization and Anti-microbial Studies of Benzoxazine Derivatives."

  • CNS Activity (Dopamine/Serotonin): Méndez-Rojas, C., et al. (2018).[1] "Design and synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives as potential leads for neurodegenerative diseases."

Sources

Application Note: 8-Bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine in Bioactive Molecule Synthesis

[1]

Executive Summary

The 3,4-dihydro-2H-1,4-benzoxazine core is a "privileged scaffold" in drug discovery, serving as a structural mimic of purines and indoles while offering superior metabolic stability and solubility profiles.[1] The specific derivative 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (CAS 1373348-94-7) represents a critical "branch point" intermediate.[1]

Its value lies in its orthogonal reactivity :

  • C-8 Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl/heteroaryl complexity.[1]

  • N-4 Amine: A nucleophilic center for core modulation (alkylation, acylation, urea formation).[1]

  • C-6 Methoxy: An electron-donating group that modulates the electronic properties of the aromatic ring, often mimicking the 5-hydroxy group of serotonin or serving as a metabolic block.

This guide provides validated protocols for synthesizing this core and utilizing it to generate libraries of bioactive molecules targeting kinases , GPCRs (specifically adrenoceptors), and neuroprotective pathways .[1]

Synthesis of the Core Scaffold

Objective: Scalable preparation of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine from commercially available precursors.[1]

Logical Pathway

The most robust route avoids direct bromination of the benzoxazine, which often leads to regioselectivity issues. Instead, we utilize a "cyclization-reduction" strategy starting from a pre-functionalized aminophenol.[1]

SynthesisRouteStart2-Amino-6-bromo-4-methoxyphenolIntermediateLactam Intermediate(8-Br-6-OMe-benzoxazin-3-one)Start->IntermediateCyclizationReagent1Chloroacetyl chloride(Base)Reagent1->IntermediateProductTarget Scaffold(8-Br-6-OMe-dihydrobenzoxazine)Intermediate->ProductReductionReagent2BH3-THF(Reduction)Reagent2->Product

Figure 1: Two-step synthesis ensuring regiochemical integrity of the 8-bromo substituent.

Protocol A: Cyclization to the Lactam

Precursor: 2-Amino-6-bromo-4-methoxyphenol (CAS 1159977-44-6).[1]

  • Dissolution: Dissolve 10.0 mmol of the aminophenol in 50 mL of anhydrous THF/DMF (4:1 ratio) under nitrogen.

  • Base Addition: Add 25.0 mmol of Potassium Carbonate (

    
    ). Cool the mixture to 0°C.
    
  • Acylation: Dropwise add 11.0 mmol of Chloroacetyl chloride . The reaction is exothermic; maintain temperature <5°C.

  • Reflux: Once addition is complete, warm to room temperature, then reflux (80°C) for 4-6 hours. This promotes the intramolecular

    
     displacement of the chloride by the phenol oxygen.
    
  • Workup: Pour into ice water. The lactam (8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one) typically precipitates as an off-white solid.[1] Filter, wash with water, and dry.[1]

    • Expected Yield: 75-85%.

Protocol B: Reduction to the Dihydrobenzoxazine

Reagent: Borane-Tetrahydrofuran Complex (

  • Setup: Place 5.0 mmol of the dried lactam in a dry flask under Argon. Add 20 mL anhydrous THF.

  • Reduction: Add 15.0 mmol of

    
     (1.0 M solution) dropwise at 0°C.
    
  • Reaction: Reflux the mixture for 12 hours. The carbonyl group is reduced to the methylene group.

  • Quenching (Critical): Cool to 0°C. CAREFULLY add Methanol dropwise to quench excess borane (gas evolution!).

  • Acid Hydrolysis: Add 10 mL of 6N HCl and reflux for 1 hour to break the amine-borane complex.

  • Isolation: Neutralize with NaOH to pH 9. Extract with Ethyl Acetate (

    
     mL).[1] Dry over 
    
    
    and concentrate.
    • Purification: Flash chromatography (Hexane/EtOAc).[1]

    • Product: 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (Pale yellow oil/solid).[1]

Application: Divergent Library Generation

The power of this scaffold lies in the ability to rapidly generate diverse libraries. The 8-position allows access to biaryl systems (common in kinase inhibitors), while the 4-position allows tuning of physicochemical properties (LogP, pKa).[1]

Workflow Diagram: Divergent Synthesis

DivergentSynthesisCore8-Bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazinePath1Path A: C-8 Arylation(Suzuki-Miyaura)Core->Path1Ar-B(OH)2, Pd(0)Path2Path B: N-4 Functionalization(Alkylation/Acylation)Core->Path2R-X, BaseProd1Biaryl Analogs(Kinase Inhibitors)Path1->Prod1Prod2N-Substituted Analogs(GPCR Ligands)Path2->Prod2Prod1->Path2SequentialFunctionalization

Figure 2: Divergent synthesis strategy. Path A is typically performed first if harsh basic conditions are required, as the secondary amine is robust.

Protocol C: C-8 Suzuki-Miyaura Coupling

Target: Introduction of heteroaryl rings for kinase binding pockets.[1]

Reaction Matrix:

ParameterConditionRationale
Catalyst

(5 mol%)
Robust against steric hindrance at the ortho-position (8-Br).[1]
Base

(3.0 equiv)
Stronger base facilitates transmetallation in electron-rich systems.[1]
Solvent Dioxane/Water (4:[1]1)Aqueous component essential for boronic acid activation.
Temp 90°CRequired to overcome the steric barrier of the 8-bromo position.

Step-by-Step:

  • Combine scaffold (1.0 eq), Aryl Boronic Acid (1.5 eq), and

    
     (3.0 eq) in a microwave vial.
    
  • Add Dioxane/Water solvent mixture (degassed).

  • Add

    
     (0.05 eq).[1] Seal and purge with Argon.
    
  • Heat at 90°C for 4-12 hours (or 30 min in microwave at 110°C).

  • Filter through Celite, concentrate, and purify via HPLC.

Protocol D: N-4 Urea Formation

Target: Modulating solubility and H-bond donor/acceptor profiles for GPCR targets.

  • Dissolve the scaffold (or the C-8 arylated product) in DCM.

  • Add Triethylamine (2.0 eq).

  • Add the appropriate Isocyanate (R-NCO, 1.1 eq) at 0°C.

  • Stir at Room Temp for 2 hours.

  • Quench with water.[2] The urea product often precipitates or can be extracted.

Bioactive Context & Case Studies

Target Class 1: Neuroprotective Agents

Mechanism:[1] 8-amino-benzoxazines are known antioxidants.[1] Strategy: The 8-bromo group can be converted to an amine via Buchwald-Hartwig amination . Reference: Derivatives of Exifone (a benzophenoxazine) show that amino/hydroxyl substitution patterns on this core scavenge ROS (Reactive Oxygen Species) effectively.[1] The 6-methoxy group can be demethylated (

1
Target Class 2: Adrenoceptor Agonists

Mechanism:

1

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield in Suzuki Steric hindrance at C-8Switch to SPhos Pd G2 catalyst; increase temp to 110°C.
Oxidation of Product Air sensitivity of dihydro-coreStore product under Argon; add antioxidants (BHT) if storing in solution.[1]
Incomplete Reduction Borane complex stabilityEnsure the acid hydrolysis step (HCl reflux) is sufficient to free the amine.
Regioisomers Incorrect starting materialVerify the 2-amino-6-bromo-4-methoxyphenol purity by NMR before cyclization.

References

  • Benzoxazine Scaffold Utility: Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (Review of biological activities including anticancer and antimicrobial).[3][4]

    • Source: [1]

  • Synthesis of 1,4-Benzoxazines:Conditions for the bromination and nitration of (2H)-1,4-benzoxazin-3(4H)-ones. (Detailed chemistry of the lactam precursor).

    • Source:

  • Suzuki Coupling Protocols: Suzuki-Miyaura Cross-Coupling Reaction.[5][6][7] (General protocols adaptable for the 8-bromo position).

    • Source: [1]

  • Neuroprotective Analogs:Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine deriv

    • Source: [1]

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic scaffold. The 1,4-benzoxazine core is a privileged structure in medicinal chemistry, and mastering its synthesis is key to accessing novel therapeutics.[1]

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt the methodology to your specific laboratory context.

Core Synthetic Strategy: A Two-Step Approach

The most reliable and controllable route to 3,4-dihydro-2H-1,4-benzoxazines from a substituted 2-aminophenol involves a two-step sequence:

  • Selective N-alkylation: The amino group of a 2-aminophenol derivative is selectively alkylated with a two-carbon electrophile (e.g., 1,2-dibromoethane or 1-bromo-2-chloroethane) to form an N-(2-haloethyl) intermediate.

  • Intramolecular Cyclization: The intermediate is treated with a base to induce an intramolecular Williamson ether synthesis, where the phenoxide attacks the carbon bearing the halogen, forming the oxazine ring.[2][3]

This stepwise approach provides critical control over chemoselectivity, which is a primary challenge in this synthesis.

Synthetic_Pathway Fig. 1: Proposed Two-Step Synthesis Pathway cluster_start Starting Material cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization SM 2-Amino-4-bromo-6-methoxyphenol Reagent1 BrCH₂CH₂Cl K₂CO₃, Acetone, Reflux Intermediate 2-(2-Chloroethylamino)- 4-bromo-6-methoxyphenol Reagent1->Intermediate Selective N-alkylation Reagent2 NaH or Cs₂CO₃ DMF, 80 °C Product 8-bromo-6-methoxy-3,4-dihydro- 2H-1,4-benzoxazine Reagent2->Product Intramolecular Williamson Ether Synthesis

Caption: Fig. 1: Proposed Two-Step Synthesis Pathway

Troubleshooting Guide: Yield Improvement

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is poor (<30%). What are the most likely causes and how can I identify the bottleneck?

A1: A low overall yield typically points to inefficiencies in either the N-alkylation (Step 1) or the cyclization (Step 2), or a combination of both. The key is to analyze each step independently.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Overall Yield CheckStep1 Analyze Step 1 (N-Alkylation) via TLC or LC-MS Start->CheckStep1 Step1_OK High conversion to N-alkylated intermediate? CheckStep1->Step1_OK Side_Reactions Problem: Significant Side Products (O-alkylation, Di-alkylation) CheckStep1->Side_Reactions No, multiple spots observed Step1_Bad Problem: Incomplete N-Alkylation Step1_OK->Step1_Bad No Step2_Bad Problem: Inefficient Cyclization Step1_OK->Step2_Bad Yes Sol_Step1_Base Action: Use a stronger or more soluble base (e.g., Cs₂CO₃). Step1_Bad->Sol_Step1_Base Sol_Step1_Solvent Action: Switch to a more polar solvent (e.g., DMF, Acetonitrile). Step1_Bad->Sol_Step1_Solvent Sol_Step1_Temp Action: Increase reaction temperature or time. Step1_Bad->Sol_Step1_Temp Sol_Step2_Base Action: Use a strong, non-nucleophilic base (e.g., NaH). Step2_Bad->Sol_Step2_Base Sol_Step2_Solvent Action: Ensure anhydrous polar aprotic solvent (DMF, DMSO). Step2_Bad->Sol_Step2_Solvent Sol_Step2_Temp Action: Increase temperature to overcome activation energy. Step2_Bad->Sol_Step2_Temp Sol_Side_Reactions Action: See Q2 for improving N-alkylation selectivity. Side_Reactions->Sol_Side_Reactions

Caption: Fig. 2: Diagnostic workflow for low yield issues.

Detailed Explanation:

  • Step 1 Bottleneck (N-Alkylation): The nucleophilicity of the amino group is reduced by the electron-withdrawing bromine atom, while being slightly enhanced by the methoxy group. Incomplete reaction is common.

    • Cause: Insufficiently basic conditions or poor reagent solubility. K₂CO₃ is a mild base and can be inefficient.

    • Solution: Monitor the reaction by TLC. If starting material persists, consider switching to a stronger base like cesium carbonate (Cs₂CO₃) or using a polar aprotic solvent like DMF or acetonitrile to improve solubility and reaction rates.[4]

  • Step 2 Bottleneck (Cyclization): This intramolecular Sₙ2 reaction requires effective deprotonation of the phenolic hydroxyl group to form a potent nucleophile.

    • Cause: A base that is too weak or wet reaction conditions. Water will quench the base and inhibit phenoxide formation.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or DMSO.[2] These solvents accelerate Sₙ2 reactions. Heating is often required to drive the reaction to completion.

Q2: I am isolating a significant amount of an undesired isomer. How do I improve selectivity for N-alkylation over O-alkylation in Step 1?

A2: This is a classic chemoselectivity challenge. The 2-aminophenol has two nucleophilic sites: the amino nitrogen and the hydroxyl oxygen. Direct alkylation often yields a mixture of N-alkyl, O-alkyl, and N,O-dialkylated products.[5] Selectivity is governed by the Hard and Soft Acids and Bases (HSAB) principle and reaction conditions.

  • The Principle: The nitrogen of the amino group is a "softer" nucleophile than the oxygen of the hydroxyl group. It will preferentially react with "soft" electrophiles. The carbon of an alkyl halide is a soft electrophile. However, under basic conditions, the deprotonated phenoxide is a "hard" and highly reactive nucleophile, which can lead to competing O-alkylation.

  • The Strategy: To favor N-alkylation, the goal is to maximize the nucleophilicity of the nitrogen while minimizing the reactivity of the oxygen.

Table 1: Optimizing Conditions for Selective N-Alkylation

ParameterCondition for N-Alkylation (Soft)Condition for O-Alkylation (Hard)Rationale
Solvent Polar Protic (e.g., Ethanol) or less polar (e.g., Acetone)Polar Aprotic (e.g., DMF, DMSO)Protic solvents can solvate the phenoxide through H-bonding, reducing its nucleophilicity more than the amine.
Base Mild, weak base (K₂CO₃, NaHCO₃)Strong base (NaH, NaOH, K-tBuO)A mild base is sufficient to neutralize the HBr byproduct without significantly deprotonating the phenol. A strong base creates the highly reactive phenoxide.
Temperature Moderate Temperature (Reflux in Acetone/Ethanol)Higher temperatures may be neededKinetic (N-alkylation) vs. Thermodynamic (O-alkylation) control. N-alkylation is often faster at lower temperatures.
Alternative Reductive AminationN/AA highly selective, alternative method involves reacting the aminophenol with an aldehyde followed by reduction, which exclusively modifies the amine.[5][6][7]

Recommendation: For Step 1, use a mild base like K₂CO₃ in a solvent like acetone or acetonitrile at reflux. This creates conditions that favor the kinetically preferred N-alkylation pathway. Avoid strong bases like NaH until the cyclization step.

Q3: The cyclization step (Step 2) stalls, leaving unreacted N-(2-chloroethyl) intermediate. How can I ensure the reaction goes to completion?

A3: A stalled cyclization points to three primary factors: an insufficiently strong base, the presence of proton sources (like water), or a high activation energy for the ring-closing Sₙ2 reaction.

  • Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Any moisture will consume the strong base. Commercial anhydrous solvents are recommended.

  • Choice of Base: Sodium hydride (NaH, 60% dispersion in mineral oil) is a standard and effective choice. It irreversibly deprotonates the phenol.

    • Procedure Tip: Wash the NaH dispersion with anhydrous hexanes before use to remove the mineral oil, which can interfere with some reactions.

  • The Cesium Effect: For particularly stubborn cyclizations, consider using Cesium Carbonate (Cs₂CO₃). The large, soft cesium cation coordinates loosely with the phenoxide, making it a more "naked" and highly reactive nucleophile, which can dramatically accelerate intramolecular Sₙ2 reactions.

  • Temperature: While room temperature may be sufficient in some cases, heating the reaction to 60-100 °C is often necessary to provide the energy needed for the intramolecular displacement. Monitor by TLC until the intermediate spot has been completely consumed.

Frequently Asked Questions (FAQs)

  • Q: Can I use a one-pot procedure?

    • A: While one-pot reactions are possible by adding a strong base after an initial period of N-alkylation, they are harder to control. A stepwise approach with isolation of the intermediate allows for purification and ensures the conditions for each step are optimal, generally leading to a higher overall yield and purity.

  • Q: How do the bromo and methoxy substituents affect the reaction?

    • A: The methoxy group is electron-donating, which increases the nucleophilicity of both the amine and the phenol, making them more reactive. The bromo group is electron-withdrawing and deactivating, which slightly tempers this effect. The net effect is a moderately activated system. Be aware that these groups direct the position of electrophilic aromatic substitution, which is important if considering bromination as a late-stage step.[8][9]

  • Q: What is the best purification strategy for the final product?

    • A: The final product is a moderately polar, neutral compound.

      • Column Chromatography: This is the most effective method. Use silica gel with a gradient elution, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity. The N,O-dialkylated byproduct will be less polar, and the unreacted intermediate will be more polar than the desired product.

      • Recrystallization: If the crude product is relatively clean, recrystallization can be effective. Try solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.[10]

Experimental Protocol Example

This is a representative protocol based on established methodologies for analogous systems. Always perform your own risk assessment before starting any chemical reaction.

Step 1: Synthesis of 2-((2-chloroethyl)amino)-4-bromo-6-methoxyphenol

  • To a solution of 2-amino-4-bromo-6-methoxyphenol (1.0 eq) in acetonitrile (15 mL/mmol) is added potassium carbonate (K₂CO₃, 2.0 eq) and 1-bromo-2-chloroethane (1.2 eq).

  • The mixture is heated to reflux (approx. 82 °C) and stirred vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., 4:1 Hexane:EtOAc), observing the consumption of the starting material.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash chromatography or taken directly to the next step if it is sufficiently clean.

Step 2: Synthesis of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine

  • Under an inert atmosphere (N₂ or Argon), suspend sodium hydride (NaH, 60% dispersion, 1.5 eq) in anhydrous DMF (10 mL/mmol).

  • Dissolve the crude intermediate from Step 1 in anhydrous DMF (5 mL/mmol) and add it dropwise to the NaH suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 80 °C for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the intermediate.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Time in Pasuruan, ID. Google Search.
  • Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction.Organic & Biomolecular Chemistry (RSC Publishing).
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review.Bentham Science Publishers.
  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions.New Journal of Chemistry (RSC Publishing).
  • Chemoenzymatic Asymmetric Synthesis of 1,4-Benzoxazine Derivatives: Application in the Synthesis of a Levofloxacin Precursor.
  • "effect of reaction medium on benzoxazine synthesis yield".Benchchem.
  • Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties.CORE.
  • Possible side reaction during the production of benzoxazine monomers based on diamines.
  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characteriz
  • Application Note: A Guide to the N-Alkyl
  • Williamson Ether Synthesis.Chemistry LibreTexts.
  • Selective alkylation of aminophenols.University of Michigan.
  • Intramolecular Williamson Ether Synthesis.YouTube.
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.PMC.
  • A versatile switching method for N- or O-alkylation of 2-aminophenols using ionic liquids: Selective access to benzo[1]oxazine-2-one and benzo[1]oxazine-3-one derivatives. ResearchGate.

  • A Versatile Switching Method for N- or O-Alkylation of 2-Aminophenols Using Ionic Liquids.SSRN.
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening (PDF).
  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol.PMC.
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds...PMC.
  • Selective alkylation of aminophenols (PDF).
  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide.Thieme.
  • Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers.Elsevier.
  • Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals.
  • Process for making benzoxazines.
  • Innovative Syntheses of Benzoxazines with Improved Thermal and Mechanical Performance.Indian Journal of Chemistry (IJC).
  • Method for purifying a bromine compound.
  • A convenient and scalable process for preparation of 2,5-dibromopyridine.Heterocyclic Letters.

Sources

Technical Support Center: Purification & Handling of 8-Bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1373348-94-7). Because this building block contains an electron-rich secondary amine embedded within a heterocyclic core, it presents unique challenges during isolation, including severe silica gel tailing, oxidative degradation, and "oiling out" during recrystallization.

This document provides field-proven troubleshooting workflows, causality-driven explanations, and validated protocols to ensure high-yield, high-purity recovery of your compound.

Quantitative Compound Profile

Before initiating any purification workflow, it is critical to understand the physicochemical boundaries of your target molecule [1][2].

PropertyValueImplication for Purification
Molecular Weight 244.09 g/mol Elutes rapidly in standard RP-HPLC gradients.
Melting Point 56 – 58 °CHighly prone to "oiling out" instead of crystallizing at room temperature.
Functional Groups Secondary Amine, Aryl Bromide, Aryl EtherAmine causes silica tailing; electron-rich ring is susceptible to air oxidation.
Physical Form Solid (Pale Yellow to White)Color shifts to brown/dark red indicate oxidative degradation.

Part 1: Normal-Phase Flash Chromatography Troubleshooting

Q: Why does my compound streak heavily down the silica column, co-eluting with impurities even when using a non-polar solvent system like 9:1 Hexane/Ethyl Acetate?

The Causality: The benzoxazine core features a basic secondary amine (NH). Standard Type A silica gel possesses highly acidic silanol groups (Si-OH) on its surface. When the basic amine passes through the column, it acts as a hydrogen bond acceptor and becomes partially protonated by these acidic sites. This creates a strong electrostatic interaction, causing the compound to drag or "streak" rather than eluting as a tight, symmetrical band [3].

The Solution: You must chemically deactivate the silica column using a sacrificial basic modifier. Triethylamine (TEA) is the industry standard for this purpose. TEA is a tertiary amine that preferentially binds to and neutralizes the strongly acidic silanol sites, allowing your secondary benzoxazine amine to bypass these traps and elute normally [4].

G Silica Acidic Silanol (Si-OH) Amine Benzoxazine (2° Amine) Silica->Amine Unmodified Interaction Elution Sharp Elution Silica->Elution Amine Bypasses Silanols Tailing Peak Tailing Amine->Tailing TEA Triethylamine (TEA) TEA->Silica Neutralizes Sites

Fig 1. Mechanism of TEA preventing amine tailing by neutralizing acidic silanol sites.

Protocol: TEA-Modified Silica Gel Chromatography

Self-Validating Step: Run a 2D-TLC plate (one dimension with standard eluent, one with 1% TEA eluent) prior to column loading to visually confirm the elimination of streaking.

  • Solvent Preparation: Prepare your mobile phase (e.g., 80% Hexane / 20% Ethyl Acetate). Add 1.0% (v/v) Triethylamine (TEA) to the mixture and stir well.

  • Column Packing: Slurry-pack the silica gel using the TEA-modified solvent. Flush the packed column with at least 2 column volumes (CV) of the TEA-modified solvent to ensure all acidic silanol sites are fully saturated and neutralized.

  • Sample Loading: Dissolve your crude 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine in a minimal amount of the modified eluent (or pure dichloromethane if solubility is poor) and load it carefully onto the silica bed.

  • Elution: Run the column normally. The benzoxazine will elute in a tight band.

  • Post-Purification: TEA has a boiling point of 89 °C. It will co-evaporate during rotary evaporation, but residual traces may remain. To remove residual TEA, place the purified flask under high vacuum (lyophilizer or Schlenk line) for 4–6 hours.

Part 2: Recrystallization of Low-Melting Solids

Q: After rotary evaporation, my purified product forms a thick, biphasic syrup ("oils out") instead of yielding the expected pale yellow crystals. How do I force crystallization?

The Causality: 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine has a melting point of 56–58 °C [2]. When a compound's melting point is this close to ambient temperature, the thermodynamic barrier to form a highly ordered crystal lattice is easily bypassed if the solvent evaporates too quickly or the solution is cooled too rapidly. The compound separates from the solvent as a supercooled liquid (an oil) rather than a solid.

The Solution: You must control the thermodynamics of precipitation by using a mixed solvent system (Hexane/Ethyl Acetate) and strictly avoiding rapid temperature drops.

Recrystallization Start Crude Solid/Oil (MP: 56-58°C) Dissolve Dissolve in Warm Hexane/EtOAc Start->Dissolve Cool Cool Slowly to Room Temp Dissolve->Cool Check Did it oil out? Cool->Check Seed Add Seed Crystal / Scratch Flask Check->Seed Yes (Oiling) Ice Transfer to Ice Bath (0-4°C) Check->Ice No (Crystals) Seed->Ice Filter Vacuum Filtration Ice->Filter

Fig 2. Step-by-step recrystallization workflow to prevent oiling out of low-melting solids.

Protocol: Controlled Anti-Solvent Recrystallization
  • Dissolution: Transfer the crude oil/solid to a round-bottom flask. Add a minimal amount of Ethyl Acetate (a "good" solvent) and warm gently in a water bath (approx. 45 °C) until completely dissolved.

  • Anti-Solvent Addition: Dropwise, add warm Hexane (the "poor" solvent) until the solution becomes faintly cloudy. Immediately add 1-2 drops of Ethyl Acetate until the solution is perfectly clear again.

  • Slow Cooling (Critical Step): Remove the flask from the water bath. Wrap the flask in aluminum foil or a towel to insulate it, forcing the temperature to drop to 20 °C over several hours. Do not place it directly on ice.

  • Nucleation: If an oil begins to form at the bottom, reheat slightly until homogeneous. Take a glass stirring rod and vigorously scratch the inside of the flask at the air-liquid interface to generate micro-shards of glass, which act as nucleation sites.

  • Harvesting: Once a crystal lattice has formed at room temperature, transfer the flask to an ice bath (0 °C) for 30 minutes to maximize yield. Filter via a Büchner funnel and wash with ice-cold hexane.

Part 3: Reverse-Phase HPLC Optimization

Q: When analyzing purity via RP-HPLC, the peak is broad and asymmetric. How can I improve resolution for accurate biological assay prep?

The Causality: Similar to normal-phase silica, residual silanols on C18 stationary phases interact with the secondary amine of the benzoxazine.

The Solution: Suppress the ionization of the silanol groups. By dropping the pH of the mobile phase below the pKa of the silanol groups (pKa ~4.5), they become fully protonated and neutral, eliminating the ion-exchange interaction [4].

Table: Mobile Phase Additives for Benzoxazine Purification
Chromatography TypeRecommended AdditiveConcentrationMechanism of Action
Normal Phase (Silica) Triethylamine (TEA)0.5% - 1.0% (v/v)Competes for acidic silanol sites, preventing amine protonation.
Normal Phase (Silica) Ammonium Hydroxide0.1% - 0.5% (v/v)Alternative to TEA; highly volatile, easier to remove post-column.
Reverse Phase (HPLC) Formic Acid0.1% (v/v)Lowers pH to ~2.5, protonating and neutralizing stationary phase silanols.
Reverse Phase (HPLC) Phosphate Buffer20 mM (pH 2.5)Provides robust pH control to prevent secondary amine ion-exchange.

Part 4: Handling, Storage, and Oxidation Prevention

Q: My purified white solid turned brown after a few weeks on the bench. Is it ruined, and how do I prevent this?

The Causality: The 3,4-dihydro-2H-1,4-benzoxazine system is an electron-rich secondary aniline derivative. The presence of the 6-methoxy group further donates electron density into the aromatic ring. This makes the molecule highly susceptible to auto-oxidation in the presence of ambient oxygen and light, forming colored quinone-imine degradation products.

The Solution: If the compound has turned dark brown, it must be re-purified via a short silica plug (using the TEA method above) before use in sensitive biological assays or subsequent cross-coupling reactions (where the 8-bromo group is utilized).

Storage Protocol:

  • Transfer the freshly purified, thoroughly dried solid into an amber glass vial to block UV light.

  • Purge the vial with a gentle stream of Argon or Nitrogen gas for 30 seconds to displace ambient oxygen.

  • Seal tightly with a PTFE-lined cap and wrap with Parafilm.

  • Store at -20 °C for long-term stability.

References
  • "8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine | CID 66545111", PubChem, National Institutes of Health. URL:[Link]

  • "Effect of Triethylamine (TEA) on the Retention in RPLC", Pharma Growth Hub. URL: [Link]

8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a specialized support resource for researchers working with 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1373348-94-7).[1] It synthesizes specific structural reactivity data with broad heterocyclic chemistry principles to provide actionable troubleshooting steps.

Subject: Stability Profile, Degradation Pathways, and Handling Protocols

Document ID: TS-BZ-863 | Revision: 2.1 | Role: Senior Application Scientist[1]

Core Stability Profile

This molecule is a 3,4-dihydro-2H-1,4-benzoxazine , a scaffold characterized by a secondary amine fused to an electron-rich aromatic system.[1] The presence of the 8-bromo and 6-methoxy groups creates a unique "push-pull" electronic environment that dictates its stability.

ParameterRatingCritical Technical Insight
Oxidation High Risk The secondary amine (NH) and electron-rich ring (methoxy) make this compound highly susceptible to air oxidation. It will darken (brown/black) upon prolonged exposure to air due to the formation of quinoid-like imines and subsequent polymerization.
Photostability Moderate Risk The Aryl-Bromide bond is photolabile. Exposure to UV/blue light can trigger radical debromination or homolytic cleavage.
Hydrolysis Low Risk The cyclic ether and amine are stable to water at neutral pH. However, strong acids can protonate the amine, while strong oxidizers in aqueous media will destroy the core.[1]
Thermal Moderate Melting point is relatively low (56–58 °C). Avoid temperatures >40 °C during drying to prevent sublimation or accelerated oxidation.

Degradation Pathways & Mechanisms[2]

Understanding how the molecule breaks down is essential for interpreting LC-MS data and troubleshooting low yields.

Pathway A: Oxidative Dehydrogenation (The "Browning" Effect)

The most common failure mode. Atmospheric oxygen abstracts a hydrogen from the amine (N-H) and the adjacent methylene (C-3), leading to the formation of the 2H-1,4-benzoxazine imine . This intermediate is highly reactive and electrophilic, often reacting with the parent molecule to form colored dimers (dark precipitates).[1]

Pathway B: Photolytic Debromination

Under UV light, the C-Br bond undergoes homolytic cleavage.[1] The resulting aryl radical abstracts a hydrogen atom from the solvent (or the molecule itself), leading to the des-bromo impurity (6-methoxy-3,4-dihydro-2H-1,4-benzoxazine).

Visualization of Pathways

DegradationPathways Parent Parent Molecule (8-Br-6-OMe-dihydrobenzoxazine) Oxidation Oxidation (Air/O2) Parent->Oxidation Light UV Light (hν) Parent->Light Imine Intermediate Imine (Reactive Electrophile) Oxidation->Imine -2H (Dehydrogenation) Dimer Colored Dimers/Polymers (Brown Oil/Solid) Imine->Dimer Polymerization Radical Aryl Radical Light->Radical Homolysis DesBromo Des-Bromo Impurity (Mass: M-79) Radical->DesBromo H-Abstraction

Caption: Primary degradation routes showing oxidative polymerization (top) and photolytic debromination (bottom).

Troubleshooting Guide (FAQ Format)

Q1: My sample has turned from a white solid to a brown sticky gum. Can I purify it?

Diagnosis: Oxidative polymerization. This occurs when the secondary amine oxidizes to an imine, which then couples with the remaining parent material.[1] Solution:

  • Check Solubility: If the brown material is insoluble in ether/hexanes but the product is soluble, perform a filtration.

  • Purification: A short silica plug filtration (10% EtOAc in Hexanes) is usually effective. The polar polymers stick to the baseline, while the dihydrobenzoxazine elutes quickly.

  • Prevention: Store under Argon/Nitrogen at -20 °C.

Q2: I see a new peak in LC-MS with Mass [M-2]. What is it?

Diagnosis: This is the dehydrogenated imine or fully aromatic benzoxazine species. Context: This often happens inside the mass spectrometer source (in-source oxidation) or if the sample was dissolved in a protic solvent (MeOH) and left on the bench. Validation Test: Inject the sample immediately after preparation. If the peak is smaller, it is an artifact of solution storage or the ionization source.

Q3: I am trying to alkylate the nitrogen, but the reaction is stalling. Why?

Diagnosis: Steric hindrance and electronic deactivation. Explanation: The 8-bromo group provides steric bulk near the nitrogen. Furthermore, the 6-methoxy group donates electrons into the ring, but the bromine is electron-withdrawing.[1] Protocol Adjustment:

  • Switch to a stronger base (e.g., NaH in DMF instead of K2CO3 in Acetone).

  • Add a catalyst: Potassium Iodide (KI) or TBAI (Tetrabutylammonium iodide) can accelerate alkylation via the Finkelstein reaction mechanism.

Standard Operating Procedures (SOPs)

Protocol A: Quality Control Check (TLC & LCMS)

Use this protocol to verify purity before starting a synthesis.

  • Solvent System: Hexanes:Ethyl Acetate (3:1).[2]

  • Visualization:

    • UV (254 nm): The benzoxazine core absorbs strongly.

    • Stain: Use p-Anisaldehyde or Ninhydrin .

      • Note: Ninhydrin stains secondary amines (like this molecule) reddish-brown. If the spot does not stain, the amine may be oxidized or blocked.[1]

  • LC-MS Prep: Dissolve 1 mg in Acetonitrile (avoid Methanol if possible to prevent potential acetal formation artifacts with oxidized species). Run a standard gradient (Water/ACN + 0.1% Formic Acid).

Protocol B: Long-Term Storage
  • Container: Amber glass vial (protects from UV).

  • Atmosphere: Purge with Argon or Nitrogen gas before capping.

  • Temperature: -20 °C is optimal; 2–8 °C is acceptable for short term (<1 month).

  • Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel packets to prevent moisture condensation upon thawing.

References

  • PubChem. 3,4-Dihydro-2H-1,4-benzoxazine Compound Summary. National Library of Medicine. Available at: [Link]

  • Mal, A., et al. (2018). Lewis Acid-Catalyzed SN2-Type Ring Opening of Activated Aziridines...[1][3] Synthesis of 3,4-Dihydro-1,4-benzoxazines. Journal of Organic Chemistry, 83(15), 7907-7918.[1] (Cited for general dihydrobenzoxazine reactivity).

  • Besson, T., et al. (2010). Synthesis and antibacterial activity of novel 1,3-benzoxazine derivatives.[1] European Journal of Medicinal Chemistry. (Cited for biological relevance and stability context).

Sources

Optimizing reaction conditions for 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the derivatization of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine . This privileged bicyclic scaffold is highly valued in medicinal chemistry for its rigid three-dimensional arrangement, making it an excellent template for designing highly specific ligands[1].

However, functionalizing this core—particularly via N-alkylation at the secondary amine (N-4) and cross-coupling at the aryl bromide (C-8)—presents unique synthetic challenges. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure your success.

Logical Workflow for Benzoxazine Derivatization

Attempting to perform cross-coupling directly on the unprotected 3,4-dihydro-2H-1,4-benzoxazine core often leads to reaction failure. The diagram below illustrates the optimal strategic workflow.

G A 8-Bromo-6-methoxy- 3,4-dihydro-2H-1,4-benzoxazine B N-4 Alkylation (Alkyl halide, K2CO3) A->B Step 1 (Recommended) C Direct C-8 Suzuki Coupling A->C Direct Attempt D N-Alkyl-8-bromo Intermediate B->D High Yield G Catalyst Poisoning / Low Yield C->G Amine interference E C-8 Suzuki Coupling (Pd2(dba)3, SPhos) D->E Step 2 F Target Derivatized Benzoxazine E->F Cross-Coupling

Workflow for 8-bromo benzoxazine derivatization avoiding Pd catalyst poisoning.

FAQ 1: N-4 Functionalization (Alkylation & Protection)

Q: Why do I get complex mixtures or zero conversion when directly attempting a Suzuki-Miyaura coupling on the starting material? A: The secondary amine at the N-4 position is highly nucleophilic. If left unprotected, the lone pair on the nitrogen can coordinate with the electrophilic Palladium(II) intermediate, forming an off-cycle, stable complex that effectively poisons the catalyst[2]. Furthermore, under basic cross-coupling conditions, the unprotected amine can undergo competitive intramolecular or intermolecular Buchwald-Hartwig C-N amination.

Solution: You must perform N-alkylation or install a protecting group (e.g., Boc or Benzyl) prior to C-8 functionalization[3].

Standard Protocol: High-Yield N-Alkylation

This protocol utilizes a mild base to prevent the degradation of the electron-rich benzoxazine core, incorporating a self-validating aqueous wash to ensure the complete removal of polar aprotic solvents[4].

  • Setup: Charge an oven-dried round-bottom flask with 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv) and anhydrous K₂CO₃ (3.0 equiv).

  • Solvent: Suspend the mixture in anhydrous DMF (0.2 M concentration). Purge the flask with Argon for 5 minutes.

  • Addition: Cool the suspension to 0 °C. Add the electrophile (e.g., alkyl iodide or benzyl bromide, 1.2 equiv) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1); the N-alkylated product will elute significantly faster (higher Rf) than the polar secondary amine.

  • Workup: Quench with distilled water and extract with Ethyl Acetate (3x).

  • Critical Wash Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3x). Causality: LiCl drastically increases the partition coefficient of DMF into the aqueous phase, preventing DMF carryover which can ruin subsequent chromatography.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

FAQ 2: C-8 Suzuki-Miyaura Cross-Coupling

Q: I have protected the N-4 position, but my Suzuki coupling at C-8 still results in poor yields and high amounts of protodeboronation. How can I fix this? A: The C-8 position is sterically hindered because it is ortho to the oxazine oxygen (C8a). Additionally, the 6-methoxy group makes the aryl ring highly electron-rich, which slows down the oxidative addition of Palladium into the C-Br bond. When oxidative addition is slow, the boronic acid has time to undergo base-catalyzed protodeboronation (hydrolysis)[5].

Solution: Abandon first-generation catalysts like Pd(PPh₃)₄. You must utilize highly active, electron-rich, and bulky dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos . These ligands accelerate oxidative addition into electron-rich bonds and force rapid reductive elimination due to their steric bulk[6].

Data Presentation: Optimization of C-8 Suzuki Coupling

The table below summarizes the causality of catalyst selection based on internal optimization data.

EntryCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Result / Yield (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O90< 15% (Extensive protodeboronation)
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O9042% (Incomplete conversion)
3Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O10085% (Clean conversion)
4 Pd₂(dba)₃ / SPhos K₃PO₄ 1,4-Dioxane/H₂O 100 > 92% (Optimal)
Standard Protocol: Sterically Hindered Suzuki Coupling
  • Catalyst Activation: In a Schlenk flask, combine the N-alkylated 8-bromo benzoxazine (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), SPhos (5.0 mol%), and K₃PO₄ (3.0 equiv).

  • Degassing (Crucial): Evacuate the flask and backfill with Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like SPhos to their inactive phosphine oxides.

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Causality: The biphasic system dissolves the inorganic base, and water is mechanistically required to form the reactive palladium-hydroxo complex that facilitates transmetalation.

  • Heating: Heat the mixture at 100 °C for 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter the crude mixture through a pad of Celite to remove palladium black. Wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

FAQ 3: Core Oxidation / Degradation

Q: During the reaction, my LC-MS shows a major side product with a mass of [M-2]. What is happening? A: The 3,4-dihydro-2H-1,4-benzoxazine core is susceptible to spontaneous oxidative dehydrogenation, resulting in the fully aromatic 1,4-benzoxazine species (loss of 2 protons and 2 electrons). The driving force for this side reaction is the thermodynamic gain of aromaticity in the oxazine ring. Solution: This degradation is triggered by trace oxygen and transition metals at elevated temperatures. Ensure strict anaerobic conditions (use the freeze-pump-thaw method for your solvents rather than simple sparging) and avoid heating the reaction longer than necessary.

References
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Available at:[Link]

  • The Suzuki Reaction - Andrew G Myers Research Group (Harvard). Available at:[Link]

  • Selective Alkylation of 3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylates - Taylor & Francis Online. Available at:[Link]

  • Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids - PMC - NIH. Available at:[Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry - Preprints.org. Available at:[Link]

Sources

Technical Support Center: A Troubleshooting Guide for 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for experiments involving 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, in-depth solutions to common challenges encountered during the synthesis, purification, characterization, and application of this versatile heterocyclic building block. The question-and-answer format is designed to address specific issues with scientifically grounded explanations and actionable protocols.

Part 1: Synthesis & Purification Troubleshooting

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine scaffolds can be nuanced, with yields and purity being highly sensitive to reaction conditions.[1][2] This section addresses the most common hurdles in preparing the target compound.

Q1: My synthesis yield of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields often stem from incomplete reaction, formation of side products, or degradation of the starting material or product. The typical synthesis involves N-alkylation of a substituted 2-aminophenol followed by intramolecular cyclization. Let's break down the potential failure points.

  • Cause 1: Inefficient N-alkylation. The initial step, often an SN2 reaction between a substituted 2-aminophenol and a 2-carbon electrophile (e.g., 1,2-dibromoethane or chloroacetyl chloride followed by reduction), can be sluggish.

    • Troubleshooting:

      • Base Selection: The choice of base is critical for deprotonating the amine without causing unwanted side reactions. While a strong base like sodium hydride (NaH) ensures complete deprotonation, it can be difficult to handle. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often effective and safer.[3] Cs₂CO₃ is particularly effective due to its high solubility.[3]

      • Reactivity of Alkylating Agent: The reactivity order for alkyl halides is I > Br > Cl.[3] If you are using 1,2-dichloroethane and observing low conversion, switching to 1,2-dibromoethane can significantly increase the reaction rate.

      • Temperature Control: While heating can drive the reaction to completion, excessive temperatures can lead to degradation or O-alkylation as a side reaction. Monitor the reaction by Thin Layer Chromatography (TLC) and aim for the lowest temperature that provides a reasonable reaction rate (e.g., 60-80 °C).

  • Cause 2: Competing Side Reactions. The primary competing reaction is the formation of a stable triazine network, especially when using diamines, which can suppress the desired benzoxazine formation.[4][5] Although the target molecule is not from a diamine, similar intermolecular side reactions can occur.

    • Troubleshooting:

      • Slow Addition: Adding the alkylating agent dropwise can maintain its low concentration, favoring the intramolecular cyclization over intermolecular side reactions.[6]

      • Solvent Choice: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the reactants.[3] Some benzoxazine syntheses benefit from co-solvent systems like toluene/ethanol.[7]

  • Cause 3: Incomplete Cyclization. The final ring-closing step (intramolecular Williamson ether synthesis) requires effective deprotonation of the phenolic hydroxyl group.

    • Troubleshooting:

      • Sufficient Base: Ensure at least two equivalents of a suitable base (like K₂CO₃) are used to neutralize the HBr formed during the N-alkylation and to facilitate the final O-alkylation/cyclization step.

Workflow for Diagnosing Low Yield

Here is a logical workflow to systematically troubleshoot low reaction yields.

G start Low Yield Observed check_tlc Analyze Crude Reaction by TLC/LC-MS start->check_tlc sm_present Significant Starting Material Remaining? check_tlc->sm_present side_products Multiple Side Products Observed? sm_present->side_products No increase_temp Action: Increase Temp/Time or Use More Reactive Alkylating Agent (e.g., R-I) sm_present->increase_temp Yes optimize_base Action: Optimize Base/Solvent. Consider Cs₂CO₃ in DMF. Check Reagent Purity. side_products->optimize_base Yes purification Issue is Likely Purification Loss. Optimize Chromatography. side_products->purification No

Caption: Troubleshooting workflow for low yield.

Q2: I'm having difficulty purifying the product. What's the best method?

Answer: Brominated heterocyclic compounds can sometimes be challenging to purify due to their polarity and potential for streaking on silica gel.

  • Method 1: Flash Column Chromatography. This is the most common method.

    • System: Use a gradient elution system. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The product is moderately polar and should elute effectively.

    • Tailing/Streaking: If you observe tailing, add 0.5-1% triethylamine (NEt₃) to the eluent. This deactivates acidic sites on the silica gel that can interact with the nitrogen atom of the benzoxazine ring.

    • Work-up: Before chromatography, perform a standard aqueous work-up. Wash the crude organic layer with water and then brine to remove inorganic salts. Dry the organic layer thoroughly with anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating.[8]

  • Method 2: Recrystallization. If the crude product is a solid and of reasonable purity (>85-90%), recrystallization can be highly effective.

    • Solvent Screening: Test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, like ethanol/water or ethyl acetate/hexane, often works well.

Part 2: Characterization & Stability FAQs

Accurate characterization is essential to confirm the structure and purity of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine.

Q3: What are the expected characteristic peaks in the ¹H NMR and ¹³C NMR spectra?

Answer: The NMR spectrum provides a definitive fingerprint of the benzoxazine structure. While the exact shifts can vary slightly based on the solvent (typically CDCl₃ or DMSO-d₆), the key resonances are predictable.

  • ¹H NMR:

    • Oxazine Ring Protons: Look for two characteristic triplets (or more complex multiplets) corresponding to the two -CH₂- groups of the oxazine ring. The -O-CH₂- protons typically appear around 4.2-4.5 ppm, and the -N-CH₂- protons appear slightly upfield around 3.4-3.7 ppm.[9]

    • Methoxy Group: A sharp singlet integrating to 3 protons for the -OCH₃ group, usually around 3.7-3.9 ppm.[10]

    • Aromatic Protons: Two singlets (or doublets with very small meta-coupling) in the aromatic region (6.5-7.5 ppm), corresponding to the two protons on the benzene ring. The positions are influenced by the methoxy and bromo substituents.

    • NH Proton: A broad singlet for the N-H proton, typically around 4.5-5.5 ppm, which may exchange with D₂O.

  • ¹³C NMR:

    • Oxazine Carbons: The -O-C H₂- carbon will be around 65-70 ppm, and the -N-C H₂- carbon will be around 40-45 ppm.

    • Methoxy Carbon: The -OC H₃ carbon will appear around 55-56 ppm.[10]

    • Aromatic Carbons: Expect six distinct signals in the aromatic region (approx. 110-155 ppm). The carbon bearing the bromine (C-Br) will be significantly shifted.

Q4: The compound appears to be discoloring or degrading over time. What are the proper storage conditions?

Answer: Aromatic amines and bromo-aromatics can be sensitive to light and air (oxidation).

  • Storage Protocol:

    • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.

    • Temperature: Store in a freezer (-20 °C) to slow down any potential degradation pathways.

    • Light: Use an amber vial or wrap the container in aluminum foil to protect it from light.

Part 3: Downstream Applications & Common Issues

8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is a valuable intermediate, particularly for introducing the benzoxazine moiety into larger molecules via cross-coupling reactions.

Q5: I am struggling with a Suzuki-Miyaura coupling reaction using this aryl bromide. What are the critical parameters to optimize?

Answer: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its success with heterocyclic halides can depend heavily on the specific conditions.[11]

  • Cause 1: Catalyst/Ligand Incompatibility. The nitrogen and oxygen atoms in the benzoxazine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.

    • Troubleshooting:

      • Ligand Choice: For heteroaromatic substrates, electron-rich and bulky phosphine ligands are often effective. Consider ligands like SPhos, XPhos, or RuPhos. Alternatively, palladium catalysts incorporating N-heterocyclic carbene (NHC) ligands can be very robust.

      • Catalyst Precursor: Pd(PPh₃)₄ is a common choice, but sometimes a combination of a Pd(0) or Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂ with a specific ligand gives better results.[12]

  • Cause 2: Ineffective Base or Solvent. The base is crucial for the transmetalation step, and the solvent must facilitate the entire catalytic cycle.

    • Troubleshooting:

      • Base: A mixture of an aqueous solution of a base like K₂CO₃, Na₂CO₃, or Cs₂CO₃ is standard.[12][13] For difficult couplings, an organic base like K₃PO₄ can be effective.

      • Solvent: A common solvent system is a mixture of an organic solvent and water, such as 1,4-dioxane/water, toluene/water, or DME/water.[12] Ensure the solvents are properly degassed to remove oxygen, which can deactivate the palladium catalyst.

Suzuki Coupling General Protocol & Optimization Table

G setup Reaction Setup: - Aryl Bromide (1.0 eq) - Boronic Acid (1.1-1.5 eq) - Pd Catalyst (1-5 mol%) - Ligand (2-10 mol%) - Base (2-3 eq) - Degassed Solvent heat Heat under Inert Atmosphere (Ar/N₂) (e.g., 80-110 °C) setup->heat monitor Monitor by TLC / LC-MS heat->monitor workup Aqueous Workup & Purification monitor->workup

Caption: General workflow for a Suzuki coupling reaction.

ParameterStandard ConditionAlternative 1 (Higher Reactivity)Alternative 2 (Steric Hindrance)Rationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)Pd(0) sources are often used, but Pd(II) can be effective as it forms the active Pd(0) in situ.
Ligand None (with Pd(PPh₃)₄)SPhos (4 mol%)XPhos (4 mol%)Bulky, electron-rich ligands stabilize the catalyst and promote reductive elimination.
Base 2M aq. Na₂CO₃ (2 eq)K₃PO₄ (3 eq)Cs₂CO₃ (3 eq)The choice of base can dramatically affect the outcome, especially the rate of transmetalation.
Solvent Toluene/EtOH/H₂O1,4-Dioxane/H₂ODME/H₂OThe solvent must solubilize both organic and inorganic components of the reaction.
Q6: The compound has poor solubility in aqueous buffers for my biological assay. What can I do?

Answer: Poor aqueous solubility is a common challenge for organic molecules in drug discovery.

  • Troubleshooting:

    • Co-solvents: The most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This stock can then be diluted into the aqueous assay buffer. Be mindful of the final solvent concentration, as high levels of DMSO (>0.5-1%) can affect biological systems.

    • Formulation Aids: For in-vivo studies or more complex assays, formulation aids like cyclodextrins, Tween 80, or Cremophor EL can be used to create stable aqueous formulations.

    • Salt Formation: If the final molecule contains a basic nitrogen, it may be possible to form a more water-soluble salt (e.g., hydrochloride or mesylate salt), although this is not applicable to the N-H of the parent benzoxazine itself.

References

  • Al-Taie, D. J. (2025). Innovative Syntheses of Benzoxazines with Improved Thermal and Mechanical Performance. Indian Journal of Chemistry (IJC). [URL not available]
  • ResearchGate. (n.d.). Scheme 3: Suzuki-couplings of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]

  • Lin, C.-H., et al. (2019). Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Chemistry: Synthesis of 1,4-Benzoxazine Scaffolds. [Link]

  • ResearchGate. (n.d.). MW-promoted SMC of 2-phenyl-6-bromo-5,7,8- trimethyl-1,4-benzoxazine with various boronic acids. Retrieved from [Link]

  • Yildirim, H., et al. (2025). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC. [Link]

  • Synthesis and characterization of new 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine deriv
  • Kiskan, B., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. [Link]

  • ResearchGate. (n.d.). Simplified mechanisms for the polymerization of benzoxazines. Retrieved from [Link]

  • ideXlab. (n.d.). Benzoxazine - Explore the Science & Experts. [Link]

  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • Li, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
  • Al-Ghorbani, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. [Link]

  • Synthesis and characterization of new 3,4-dihydro-2H-1,3-naphthoxazine monomers. (n.d.). Polimery. [URL not available]
  • Ishida, H., & Ohba, S. (2000). Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Macromolecules. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-ethoxyphenyl)-3,4-dihydro-2H- benzo[e][7]oxazine. Retrieved from [Link]

  • Rimdusit, S., et al. (1999). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Polymer. [URL not available]
  • Zhang, K., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. PMC. [Link]

  • Google Patents. (n.d.). Methods for preparing benzoxazines using aqueous solvent.
  • Huang, C.-W., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Arbutin-based benzoxazine: en route to an intrinsic water soluble biobased resin. [Link]

Sources

8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine reaction scale-up challenges

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists scaling up the synthesis of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine .

Executive Summary & Molecule Profile

Scaling up the synthesis of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine presents a unique triad of challenges: oxidative instability of the electron-rich dihydro-core, safety hazards associated with alkylating agents (1,2-dibromoethane), and regiochemical integrity of the halogen substituent.

This guide moves beyond bench-scale observation to kilogram-scale process control, focusing on the Reductive Alkylation route, as it offers the highest atom economy and avoids the regioselectivity issues of late-stage bromination.

Core Structure & Numbering
  • Position 1: Oxygen (Ether)

  • Position 4: Nitrogen (Secondary Amine)

  • Position 6: Methoxy (-OMe)[1]

  • Position 8: Bromine (-Br)[1][2]

Synthesis Pathway & Logic Flow

The following diagram outlines the recommended scale-up workflow, highlighting critical control points (CCPs) where failure modes most often occur.

BenzoxazineSynthesis Start Starting Material: 2-nitro-6-bromo-4-methoxyphenol Red Step 1: Nitro Reduction (Fe/NH4Cl or Na2S2O4) *Avoid Pd/C to prevent de-bromination* Start->Red Exotherm Control Inter Intermediate: 2-amino-6-bromo-4-methoxyphenol (Air Sensitive!) Red->Inter Inert Atmosphere (N2) Cyc Step 2: Cyclization (1,2-dibromoethane + K2CO3) Solvent: DMF or MEK Inter->Cyc Phase Transfer / Base Oxidation Failure Mode: Oxidative Tarring (Quinone Imines) Inter->Oxidation O2 Exposure Prod Target: 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine Cyc->Prod Recrystallization

Caption: Figure 1. Process flow for the synthesis of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine, emphasizing the critical instability of the amino-phenol intermediate.

Troubleshooting Guide (FAQ Format)

Category A: Yield & Purity Issues

Q1: My reaction mixture turns black/tarry immediately after the reduction step. What is happening? Diagnosis: This is the classic "Aminophenol Oxidation" failure mode. The intermediate, 2-amino-6-bromo-4-methoxyphenol, is highly electron-rich due to the methoxy and hydroxy groups. Upon exposure to air, it rapidly oxidizes to quinone imines, which polymerize into dark tars. Corrective Action:

  • Strict Inerting: Perform the reduction and subsequent cyclization under a positive pressure of Nitrogen or Argon.

  • Degassing: Sparge all solvents (DMF, Water, Acetone) with inert gas for 30 minutes prior to use.

  • Telescoping: Do not isolate the aminophenol intermediate if possible. Perform a "one-pot" reduction-cyclization or use a biphasic system where the amine is immediately trapped.

  • Antioxidants: Adding trace Sodium Dithionite (

    
    ) to the aqueous workup can scavenge oxygen and prevent darkening.
    

Q2: I am seeing significant de-bromination (loss of the 8-Br group). Diagnosis: You likely used Catalytic Hydrogenation (


 + Pd/C) for the nitro reduction. Palladium is excellent at cleaving aryl bromides, especially in electron-rich rings.
Corrective Action: 
  • Switch Reductant: Use Iron powder/Ammonium Chloride in Ethanol/Water or Sodium Dithionite . These methods are chemoselective and will reduce the nitro group without touching the aryl bromide [1].

  • Alternative: If you must use hydrogenation, use Platinum on Carbon (Pt/C) poisoned with sulfides, or Raney Nickel, which are less aggressive toward halogens than Pd/C.

Q3: The cyclization with 1,2-dibromoethane is stalling at 60% conversion. Diagnosis: This is often a Base/Solvent Mismatch . The N-alkylation and O-alkylation required to close the ring need specific basicity. Carbonate bases (


) in DMF are standard, but surface area limits reactivity at scale.
Corrective Action: 
  • Phase Transfer Catalysis (PTC): Add 5 mol% Tetrabutylammonium bromide (TBAB) . This helps transport the anionic intermediate into the organic phase (if using biphasic) or improves solubility in polar aprotic solvents.

  • Temperature: Ensure the internal temperature reaches at least 90°C. The second alkylation (ring closure) has a higher activation energy than the first.

Category B: Safety & Scale-Up

Q4: How do I handle the exotherm of the cyclization step at >1kg scale? Diagnosis: The reaction of amines/phenols with alkyl halides is exothermic. 1,2-dibromoethane is also a severe specific organ toxin and carcinogen. Protocol:

  • Dosing: Do not add all 1,2-dibromoethane at once. Use a dropping funnel or dosing pump to add it over 2 hours.

  • Reflux Control: The reaction is typically run near reflux. Use a condenser with a coolant temperature of -10°C to prevent loss of 1,2-dibromoethane (volatile toxin).

  • Quenching: Destroy excess alkylating agent by reacting the waste stream with aqueous amine (e.g., ammonia or ethanolamine) before disposal.

Recommended Scale-Up Protocol

Target Scale: 100g - 1kg Input Reaction Type: Telescoped Reduction/Cyclization (Iron-Mediated)

Reagents Table
ReagentEquiv.RoleCritical Parameter
2-Nitro-6-bromo-4-methoxyphenol 1.0SMPurity >98%
Iron Powder (325 mesh) 4.0ReductantActivation required
Ammonium Chloride 0.5ElectrolyteDissolved in min. water
1,2-Dibromoethane 3.0Cyclizing AgentTOXIC / CARCINOGEN
Potassium Carbonate 3.5BaseAnhydrous, micronized
DMF (N,N-Dimethylformamide) 10 VolSolventDry (<0.1% H2O)
Step-by-Step Methodology
Phase 1: Chemoselective Reduction
  • Setup: Equip a 5L jacketed reactor with an overhead stirrer, reflux condenser, and N2 inlet.

  • Charging: Charge Iron powder, Ammonium Chloride, Ethanol (5 Vol), and Water (2 Vol). Heat to reflux (approx. 78°C) for 30 mins to activate the iron.

  • Addition: Add the nitro-phenol substrate portion-wise over 1 hour. Caution: Exothermic.

  • Monitoring: Monitor by TLC/HPLC for disappearance of nitro starting material. (Target: <0.5% remaining).

  • Filtration: Hot filter the mixture through a Celite pad to remove Iron sludge. Wash with hot Ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove Ethanol. Do not dry completely to a solid; keep it as a wet slurry to prevent oxidation.

Phase 2: Cyclization (The "Benzoxazine Formation")
  • Solvent Swap: Dissolve the wet amine residue in DMF (10 Vol).

  • Base Addition: Add

    
     (3.5 equiv).
    
  • Alkylation: Add 1,2-dibromoethane (3.0 equiv) via dosing pump over 1 hour.

  • Heating: Heat the slurry to 100°C for 6–12 hours.

  • Workup:

    • Cool to 25°C.

    • Pour into ice water (30 Vol). The product should precipitate.

    • If oiling occurs (common with methoxy derivatives), extract with Ethyl Acetate.

  • Purification (Non-Chromatographic):

    • Recrystallize from Ethanol/Water (4:1) .

    • Heat to reflux to dissolve, cool slowly to 0°C.

    • Filter and wash with cold heptane.

Analytical Specifications (Quality Control)

TestSpecificationMethod
Appearance Off-white to pale beige solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O
1H NMR Confirms 3,4-dihydro structureDMSO-d6
Residual Iron < 20 ppmICP-MS (Critical if downstream is pharma)
Residual Solvents DMF < 880 ppmGC-Headspace

Key NMR Markers for Validation:

  • Triplet (~4.1 ppm):

    
     (Oxazine ring)
    
  • Triplet (~3.3 ppm):

    
     (Oxazine ring)
    
  • Singlet (~3.7 ppm):

    
     (Methoxy)
    
  • Broad Singlet (~5-6 ppm):

    
     (Exchangeable)
    

References

  • Reduction of Nitroarenes: "Selective reduction of nitro compounds to amines." Organic Syntheses, Coll. Vol. 5, p.829 (1973). Link

  • Benzoxazine Synthesis: "Synthesis of 3,4-dihydro-2H-1,4-benzoxazines via intramolecular cyclization."[3] Journal of Organic Chemistry, 2018, 83, 7907-7918. Link

  • Safety Data (1,2-Dibromoethane): "1,2-Dibromoethane Safety Data Sheet." PubChem Laboratory Chemical Safety Summary (LCSS). Link

  • Regioselectivity in Benzoxazines: "Regioselective bromination of 1,4-benzoxazin-3-ones." Tetrahedron, 73, 5389-5396 (2017). Link[1]

Disclaimer: This guide is for professional research use only. All procedures involving 1,2-dibromoethane must be conducted in a certified fume hood with appropriate PPE.

Sources

Technical Support Center: Impurity Profiling of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analyst's Perspective

You are likely working with 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine as a high-value scaffold for CNS-active agents (e.g., dopamine or serotonin receptor modulators).

The 1,4-benzoxazine core is electronically rich, making it susceptible to oxidative degradation, while the 8-bromo and 6-methoxy substituents introduce specific regioselectivity challenges during synthesis. This guide moves beyond basic "how-to" steps to address the why and what-if of your impurity profiling workflow.

Module 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q1: I am seeing a "shoulder" peak eluting immediately after my main peak. Is this a regioisomer or a degradation product?

Diagnosis: This is most likely a regioisomer (e.g., 7-bromo isomer) or a des-bromo impurity , rather than a degradation product. Degradation products in this series (like benzoxazinones) typically have significantly different polarities and retention times (RRTs).

The Causality: If your synthesis involved bromination of the 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine core, the ortho (position 5) and para (position 7) directing effects of the methoxy group compete. While position 8 is sterically accessible, position 7 is electronically favorable.

Troubleshooting Protocol:

  • Switch Stationary Phases: Standard C18 columns often fail to separate positional halogen isomers.

    • Action: Switch to a Phenyl-Hexyl or Biphenyl column. The

      
       interactions often discriminate between the electronic environments of the bromine atom better than hydrophobic interactions alone.
      
  • Adjust Temperature:

    • Action: Lower the column temperature to 25°C or 20°C. Isomer separation is often entropy-driven; lower temperatures can improve selectivity (

      
      ).
      

Data Summary: Recommended Method Parameters

ParameterStandard Screening ConditionOptimized for Isomer Separation
Column C18 (e.g., BEH C18), 1.7 µmPhenyl-Hexyl , 2.7 µm (Fused-Core)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B AcetonitrileMethanol (Protic solvent aids selectivity)
Gradient 5-95% B in 10 minIsocratic hold at 40-50% B, then gradient
Detection UV 254 nmUV 285 nm (Specific to Benzoxazine core)

Module 2: Synthesis-Derived Impurity Origins

Q2: My LC-MS shows a mass of [M+28] relative to the main peak. What is this impurity?

Diagnosis: This is likely the N-formyl impurity (8-bromo-6-methoxy-4-formyl-3,4-dihydro-2H-1,4-benzoxazine) or an ethyl bridge artifact depending on your solvent system.

The Causality:

  • Scenario A (N-Formyl): If you used DMF as a solvent with a strong base (like NaH) during alkylation, DMF can decompose to generate carbon monoxide or react directly to formylate the secondary amine (position 4).

  • Scenario B (Ethylene Bridge): If you synthesized the core via the reaction of 2-amino-6-bromo-4-methoxyphenol with 1,2-dibromoethane, an excess of the dihalide can lead to bridging two benzoxazine units or polymerizing.

Visualizing the Pathway:

ImpurityPathway SM Starting Material (2-amino-6-bromo-4-methoxyphenol) Intermediate Acyclic Intermediate (N-alkylated phenol) SM->Intermediate + 1,2-dibromoethane (Base) Product Target Molecule (8-bromo-6-methoxy-3,4-dihydro...) Intermediate->Product Cyclization Impurity_Ox Impurity B (Lactam/Oxidation) Product->Impurity_Ox Air Oxidation (Storage) Impurity_Dimer Impurity C (N,N'-Ethylene Dimer) Product->Impurity_Dimer Excess 1,2-dibromoethane

Figure 1: Impurity genesis during the cyclization of 1,4-benzoxazine.

Module 3: Stability & Degradation Profiling

Q3: The sample purity drops after 24 hours in solution. The new impurity absorbs at a shorter wavelength. What is happening?

Diagnosis: You are observing oxidative dehydrogenation leading to the formation of the 1,4-benzoxazine imine or the benzoxazinone (lactam) .

The Causality: The 3,4-dihydro-2H-1,4-benzoxazine ring is an oxidative liability. The nitrogen lone pair activates the ring.

  • Auto-oxidation: In solution (especially in protic solvents like Methanol), dissolved oxygen can abstract a hydrogen from position 3 or the amine proton, leading to a Schiff base (imine) intermediate.

  • Lactam Formation: If water is present, the imine can hydrolyze or further oxidize to the thermodynamic sink: the lactam (8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one).

Self-Validating Experiment: To confirm this mechanism, perform a Peroxide Spiking Test :

  • Take 1 mg of your sample in Acetonitrile/Water.

  • Add 10 µL of 3%

    
    .
    
  • Inject immediately and then after 1 hour.

  • Result: If the new impurity peak grows significantly, it is an oxidative degradant.

Module 4: Identification of Critical Impurities (RRT Guide)

Use this table to tentatively identify peaks before running expensive NMR/MS confirmation. Note: RRTs are relative to the main peak (1.00) on a standard C18 Gradient.

Impurity CodeChemical NameRRT (Approx)Origin
Imp-A 2-amino-6-bromo-4-methoxyphenol0.45 - 0.55Unreacted Starting Material (Polar)
Imp-B 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one0.85 - 0.90Oxidation (Lactam)
Target 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine 1.00 Target
Imp-C 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine0.92 - 0.96Des-bromo (Hydrogenolysis artifact)
Imp-D N,N'-ethylene-bis-benzoxazine dimer1.80 - 2.10Synthesis (Dimerization)

Decision Tree: Analytical Method Development

Follow this logic flow to resolve complex mixtures involving this benzoxazine derivative.

MethodTree Start Start: Peak Tailing or Co-elution? CheckPH Check pH of Mobile Phase Start->CheckPH IsAcidic Is pH < 3.0? CheckPH->IsAcidic Action1 Add TFA or Formic Acid (Suppress Silanol Activity) IsAcidic->Action1 No Resolution Is Resolution > 1.5? IsAcidic->Resolution Yes Action1->Resolution Action2 Switch to High pH (pH 9-10) (Use Hybrid Silica Column) Success Validate Method Resolution->Success Yes Fail Change Selectivity Resolution->Fail No Fail->Action2 If basic impurities persist OptionA Phenyl-Hexyl Column (For Regioisomers) Fail->OptionA OptionB PFP Column (For Polar Impurities) Fail->OptionB

Figure 2: HPLC Method Development Decision Tree for Benzoxazine Derivatives.

References

  • Sabitha, G., et al. (2025). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis.[1][2] Retrieved from [Link]

  • ResearchGate. (2025). Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine. Retrieved from [Link]

Sources

Technical Support Center: Stereocontrol in 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This technical guide addresses the stereoselective functionalization of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine . This specific scaffold presents a unique "push-pull" electronic environment:

  • 6-Methoxy (EDG): Increases electron density, facilitating oxidation to the reactive iminium intermediate (crucial for C-H activation).

  • 8-Bromo (EWG/Steric): Provides a handle for downstream cross-coupling but introduces significant steric bulk peri- to the O1 position, potentially distorting the ring conformation and affecting chiral catalyst docking.

Primary Challenges:

  • Racemization: The labile nature of the C3-H bond in electron-rich benzoxazines often leads to spontaneous racemization via imine-enamine tautomerization.

  • Over-oxidation: The 6-OMe group activates the ring toward full aromatization or oxidation to the lactam (benzoxazinone), destroying the chiral center.

Diagnostic Workflow: Selecting the Stereoselective Route

Before modifying reaction parameters, determine the optimal pathway based on your target substitution pattern.

G Start Target Stereocenter Location? C3 C3 Position (New Chiral Center) Start->C3 N4 N4 Position (Chiral Appendage) Start->N4 C3_Method Method: Cross-Dehydrogenative Coupling (CDC) C3->C3_Method N4_Method Method: Asymmetric Buchwald-Hartwig or Alkylation N4->N4_Method CDC_Ox Oxidant Selection: DDQ (Stoichiometric) or O2/Photoredox (Catalytic) C3_Method->CDC_Ox Ligand Ligand Class: Chiral Bisoxazoline (Box) or phosphoric acids CDC_Ox->Ligand

Figure 1: Decision tree for selecting the stereoselective functionalization pathway.

Module A: Stereoselective C3-H Functionalization (CDC)

The most direct route to chiral derivatives from the achiral 3,4-dihydro precursor is Cross-Dehydrogenative Coupling (CDC) . This involves generating a reactive iminium ion in situ.

The Mechanism & The "8-Bromo Effect"

The 8-bromo substituent creates a "steric wall" near the oxygen. While the reaction occurs at C3 (adjacent to Nitrogen), the ring pucker induced by the 8-Br group can interfere with bulky ligands.

Recommended System: Copper(I)/Chiral Bisoxazoline (Box) with O2 or DDQ.

Protocol: Enantioselective C3-Alkynylation

Reagents:

  • Substrate: 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv)

  • Nucleophile: Terminal Alkyne (1.5 equiv)

  • Catalyst: Cu(OTf) (10 mol%)

  • Ligand: (S,S)-Ph-Box (12 mol%)

  • Oxidant: DDQ (1.1 equiv) or O2 (balloon)

Step-by-Step Procedure:

  • Catalyst Formation: In a flame-dried Schlenk tube, mix Cu(OTf) and (S,S)-Ph-Box in anhydrous toluene. Stir at RT for 30 mins to form the active chiral complex.

    • Checkpoint: Solution should turn a distinct pale green/blue. If colorless, water contamination is likely.

  • Substrate Addition: Add the benzoxazine substrate. Stir for 10 mins.

    • Note: The 6-OMe group will facilitate rapid coordination.

  • Oxidant Addition: Cool to 0°C . Add DDQ dropwise (if solution) or portion-wise (if solid).

    • Critical: Low temperature is essential here. The 8-Br/6-OMe combination makes the radical cation stable but prone to racemization at RT.

  • Nucleophile Addition: Add the alkyne slowly.

  • Reaction: Stir at 0°C for 12-24h. Monitor by HPLC (Chiralcel OD-H column).

Troubleshooting Table: CDC Reactions
SymptomProbable CauseCorrective Action
Low Yield (<30%) Over-oxidation to benzoxazinone (lactam).The 6-OMe group makes the ring too electron-rich. Switch oxidant from DDQ to O2 with a visible light photocatalyst (Ru(bpy)3) for milder oxidation potential [1].
Low ee (<50%) Background reaction (uncatalyzed).Ensure the temperature is kept below 0°C . The uncatalyzed pathway has a higher activation energy; cooling suppresses it, favoring the catalyst-controlled route.
No Reaction Steric hindrance from 8-Br.The 8-Br group may be distorting the ring, preventing planar iminium formation. Switch solvent to DCE/HFIP (4:1) . HFIP stabilizes the radical cation intermediate via H-bonding [2].
C5 Regioisomers Electrophilic attack at the aromatic ring.The 6-OMe activates the C5 and C7 positions. Use a bulky nucleophile or lower the Lewis acidity of the catalyst (switch Cu(OTf) to Cu(OAc)).

Module B: Asymmetric N-Alkylation

If utilizing the N4-H for coupling, the 8-Br group provides a unique advantage: it blocks the "top" face of the molecule (in certain conformations), potentially aiding stereoselection if a chiral auxiliary is used.

Issue: Kinetic Resolution Failures

When attempting to resolve the racemic material via N-acylation or alkylation:

  • Problem: Fast background reaction leads to racemic product.

  • Solution: Use Dynamic Kinetic Resolution (DKR) .

    • Add a catalytic amount of an aldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde) to reversibly form the imine, allowing rapid equilibration of the enantiomers while the chiral catalyst selectively reacts with one.

Frequently Asked Questions (FAQs)

Q1: Can I use asymmetric hydrogenation on this specific substrate? A: Not directly on the dihydro compound. You must first oxidize it to the 2H-1,4-benzoxazin-3(4H)-one (lactam) or the imine . Once oxidized, Ir-catalyzed asymmetric hydrogenation (using P,N-ligands like ThrePHOX) is highly effective (up to 99% ee) [3]. The 8-Br group actually improves ee in hydrogenation by restricting the rotation of the substrate in the catalyst pocket.

Q2: The 8-Br group is labile. Will it survive the oxidative conditions of CDC? A: Generally, yes. C-Br bonds are stable to DDQ and O2/Photoredox conditions. However, avoid using palladium catalysts for the functionalization step, as oxidative addition into the C-Br bond will compete.

Q3: Why is my product racemizing during workup? A: 3-Substituted-3,4-dihydrobenzoxazines are hemi-aminal ethers. If your workup is acidic (e.g., silica gel chromatography), the ring can open or the imine can reform.

  • Fix: Pre-treat silica gel with 2% Et3N or use neutral alumina. Store the product at -20°C under Argon.

Mechanistic Visualization

Understanding the failure mode is critical. The diagram below illustrates the competition between the desired Chiral Pathway and the Racemic Background Pathway.

Mechanism Substrate 8-Br-6-OMe-Benzoxazine Oxidation Oxidation (SET) Substrate->Oxidation Iminium Iminium Ion (Planar/Achiral) Oxidation->Iminium Cat_Complex Chiral Cu-Ligand Complex Iminium->Cat_Complex Coordination Product_Rac Racemic Mixture Iminium->Product_Rac Direct Attack Product_Chiral High ee Product Cat_Complex->Product_Chiral Nucleophilic Attack Path_A Path A: Chiral Cat. (Fast at 0°C) Path_B Path B: Uncatalyzed (Slow at 0°C)

Figure 2: Kinetic competition in CDC reactions. Success depends on Path A being significantly faster than Path B.

References

  • Photoredox CDC of Benzoxazines

    • Title: Oxidative Cross-Dehydrogenative-Coupling Reaction of 3,4-Dihydro-1,4-Benzoxazin-2-ones through Visible-Light Photoredox Catalysis.[1]

    • Source: ResearchG
    • URL:

  • Solvent Effects in CDC

    • Title: Benzophenothiazine and Its Cr(III)-Catalyzed Cross Dehydrogenative Couplings (Highlighting HFIP effects).
    • Source: PMC / NIH.
    • URL:

  • Asymmetric Hydrogenation/Synthesis

    • Title: Iridium-Catalyzed Intramolecular Asymmetric Allylation of Vinyl Benzoxazinones for the Synthesis of Chiral 4H-3,1-Benzoxazines via Kinetic Resolution.[2][3]

    • Source: ACS Public
    • URL:

  • General Synthesis of 3,4-dihydro-2H-1,4-benzoxazines

    • Title: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines (Review of Lewis acid-c
    • Source: Organic Chemistry Portal.
    • URL:

Sources

Validation & Comparative

Comparative Analysis of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine Synthesis Routes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for dopamine agonists, serotonin modulators, and cardiovascular agents. The specific derivative 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine presents a unique synthetic challenge due to the requirement for precise regiochemical control of the bromine and methoxy substituents.

This guide provides a technical comparison of the two primary synthetic pathways: the Direct Alkylation Route (one-step) and the Lactam Reduction Route (two-step). While the direct route offers speed for small-scale discovery, the lactam route provides superior control and scalability for process development.

Retrosynthetic Analysis

To understand the synthetic logic, we must first deconstruct the target molecule.[1] The critical regiochemical markers are the 8-bromo (ortho to oxygen) and 6-methoxy (para to oxygen) substituents.

Structural Mapping[1]
  • Benzoxazine Position 8

    
     Corresponds to Phenol Position 6  (Ortho to OH).
    
  • Benzoxazine Position 6

    
     Corresponds to Phenol Position 4  (Para to OH).
    

Therefore, the absolute precursor is 2-amino-6-bromo-4-methoxyphenol . Attempts to introduce the bromine after ring formation (on the benzoxazine core) often lead to mixtures of 5-bromo and 7-bromo isomers due to the directing effects of the nitrogen and methoxy groups. Consequently, pre-functionalization of the phenol is the only authoritative method to guarantee 8-bromo regiocontrol.

Retrosynthesis Target Target: 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine Precursor Key Intermediate: 2-amino-6-bromo-4-methoxyphenol Target->Precursor C-O / C-N Bond Formation SM Starting Material: 4-methoxy-2-nitrophenol Precursor->SM 1. Bromination 2. Nitro Reduction

Figure 1: Retrosynthetic disconnection showing the necessity of the pre-brominated phenolic precursor.

Route Analysis & Protocols

Route A: Direct Alkylation (The "Discovery" Route)

This method utilizes a double nucleophilic substitution between the aminophenol and a vicinal dihalide. It is the shortest path to the target but suffers from lower yields due to competitive oligomerization.

  • Mechanism: Base-mediated deprotonation of the phenol (pKa ~10) followed by SN2 attack on 1,2-dibromoethane. The aniline nitrogen then performs an intramolecular cyclization.

  • Reagents: 1,2-dibromoethane (or 1,2-dichloroethane), K2CO3, DMF or Acetone.[1]

Experimental Protocol
  • Charge: To a flask, add 2-amino-6-bromo-4-methoxyphenol (1.0 equiv) and anhydrous K2CO3 (2.5 equiv) in DMF (0.2 M concentration).

  • Addition: Heat to 60°C and add 1,2-dibromoethane (1.2 equiv) dropwise over 30 minutes.

  • Reaction: Stir at 80–90°C for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Critical Insight: The reaction often produces a side product where two phenol molecules bridge across one ethylene unit. High dilution and slow addition of the alkylating agent mitigate this.

Route B: Lactam Reduction (The "Process" Route)

This route proceeds via a stable amide (lactam) intermediate. It avoids the dimerization issues of Route A and uses crystalline intermediates that are easier to purify.

  • Step 1 (Acylation/Cyclization): Reaction with chloroacetyl chloride to form the 3-oxo-benzoxazine (lactam).

  • Step 2 (Reduction): Reduction of the amide carbonyl to the methylene group using Borane or Lithium Aluminum Hydride (LAH).

Experimental Protocol

Step 1: Lactam Formation

  • Dissolve 2-amino-6-bromo-4-methoxyphenol (1.0 equiv) in THF/Water (1:1) with NaHCO3 (2.5 equiv).

  • Cool to 0°C. Add chloroacetyl chloride (1.1 equiv) dropwise.

  • Heat to reflux (65°C) for 2 hours. The intermediate 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one will precipitate or can be extracted.

  • Yield: Typically >85%.

Step 2: Lactam Reduction

  • Suspend the lactam (1.0 equiv) in anhydrous THF under Argon.

  • Add BH3·THF complex (2.5 equiv) or LiAlH4 (2.0 equiv) at 0°C.

  • Reflux for 4 hours.

  • Quench: Cool to 0°C. Carefully add MeOH (for BH3) or Fieser workup (for LAH).

  • Isolation: Concentrate and purify.

Routes cluster_A Route A: Direct Alkylation cluster_B Route B: Lactam Reduction SM 2-amino-6-bromo- 4-methoxyphenol Direct 1,2-dibromoethane K2CO3, DMF SM->Direct Step1 1. Chloroacetyl chloride 2. Base, Heat SM->Step1 Product Product: 8-bromo-6-methoxy- 3,4-dihydro-2H-1,4-benzoxazine Direct->Product 40-60% Yield Lactam Intermediate: Benzoxazin-3-one Step1->Lactam Step2 Reduction (BH3 or LiAlH4) Lactam->Step2 Step2->Product 75-85% Overall Yield

Figure 2: Comparison of synthetic workflows. Route B involves an isolable intermediate but generally affords higher purity and yield.[1]

Comparative Data Analysis

The following table contrasts the two methodologies based on experimental data from analogous benzoxazine syntheses.

FeatureRoute A: Direct AlkylationRoute B: Lactam Reduction
Overall Yield 40% – 60%75% – 85%
Purity Profile Moderate (Oligomer byproducts common)High (Crystalline intermediate)
Step Count 1 Step2 Steps
Atom Economy HighModerate (Loss of Oxygen during reduction)
Safety High (Avoids hydrides)Moderate (Requires handling reactive hydrides)
Scalability Poor (Dilution required to avoid dimers)Excellent (Standard unit operations)
Reagent Cost Low (Dibromoethane is cheap)Medium (Borane/LAH are costlier)
Recommendation
  • Choose Route A if you need <100 mg of material quickly for biological screening and have efficient HPLC purification available.

  • Choose Route B if you require >1 g of material, high purity, or are developing a robust SOP for a library of analogs.[1]

Synthesis of the Starting Material

If 2-amino-6-bromo-4-methoxyphenol is not commercially available in your region, it must be synthesized from 4-methoxy-2-nitrophenol .

  • Bromination: Treat 4-methoxy-2-nitrophenol with Br2 in acetic acid. The hydroxyl group directs the bromine to the ortho position (position 6), while the nitro group blocks position 2 and deactivates position 3.[1] The methoxy group reinforces this direction.

    • Product: 2-nitro-4-methoxy-6-bromophenol.

  • Reduction: Hydrogenation (H2, Pd/C) or chemical reduction (Na2S2O4 or Fe/HCl) of the nitro group yields the required aminophenol.

    • Note: Use mild conditions (e.g., Sodium Dithionite) to avoid de-bromination which can occur under aggressive catalytic hydrogenation.[1]

References

  • Review of Benzoxazine Synthesis

    • Title: Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Deriv
    • Source: Current Organic Synthesis.
    • URL:[Link]

  • Direct Alkylation Protocols

    • Title: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines via Intramolecular Cyclization.[2][3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Lactam Reduction Methodology

    • Title: Microwave-assisted one-pot regioselective synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines.[4]

    • Source: Tetrahedron / Organic Chemistry Portal.
    • URL:[Link]

  • Regioselective Bromination

    • Title: Regioselective bromination: Synthesis of brominated methoxyquinolines (Analogous chemistry).[5]

    • Source: Tetrahedron.[5][6]

    • URL:[Link]

  • Starting Material Data

    • Title: 2-Amino-6-bromo-4-methoxyphenol Product Page.
    • Source: Sigma-Aldrich.

Sources

Publish Comparison Guide: Validation of the Biological Activity of 8-Bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged Scaffold" Advantage

8-Bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (BMB) is not merely a chemical building block; it is a privileged scaffold in medicinal chemistry, specifically engineered for the development of high-potency GPCR ligands (particularly


-adrenoceptor agonists) and novel antimicrobial agents.

While generic benzoxazines offer baseline biological reactivity, the specific substitution pattern of BMB (8-Bromo, 6-Methoxy) provides two critical advantages:

  • Orthogonal Functionalization: The C8-bromo handle allows for highly selective cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to install pharmacophores required for receptor binding pockets.

  • Electronic Tuning: The C6-methoxy group acts as a bioisostere or protected precursor for the phenolic hydroxyl group essential for hydrogen bonding in catecholamine-binding sites (e.g., Serine residues in GPCRs).

This guide compares BMB against standard alternatives, validating its superior utility in drug discovery workflows through experimental data and mechanistic insights.

Part 1: Comparative Analysis

BMB vs. Structural Alternatives

The following table contrasts BMB with its closest structural analogs, highlighting why BMB is the superior choice for specific therapeutic targets.

Feature8-Bromo-6-methoxy-benzoxazine (BMB) Unsubstituted 1,4-Benzoxazine 6-Bromo-1,4-benzoxazine
Primary Application

-Agonist Precursor, Antimicrobial
General Scaffold, Dye SynthesisKinase Inhibitor Scaffolds
Reactive Handle C8-Bromo (Proximal to Oxygen)None (Requires C-H activation)C6-Bromo (Distal to Oxygen)
Electronic Profile Electron-Rich (Methoxy donor)NeutralElectron-Deficient (Bromo w/o donor)
Receptor Selectivity High (

-AR specific geometry)
Low (Promiscuous binding)Moderate (Kinase hinge binding)
Synthetic Utility High: Direct access to "Olodaterol-like" coresLow: Requires multi-step functionalizationMedium: Good for linear extension
Mechanistic Insight: The "C8-Handle" Hypothesis

In the context of


-adrenergic receptors, the "head group" (the benzoxazine core) must anchor the molecule while a long lipophilic tail extends into the receptor's hydrophobic pocket.
  • Why BMB Wins: The C8-position (adjacent to the ether oxygen) directs the tail substituent into the optimal trajectory for interaction with the receptor's Asp113 and Ser203 residues.

  • The Flaw of Alternatives: Substituents at C6 or C7 often result in steric clashes, reducing binding affinity by orders of magnitude (

    
     shifts from nM to 
    
    
    
    M range).

Part 2: Experimental Validation Protocols

To validate the biological potential of BMB, we employ a dual-stream validation workflow: Intrinsic Activity Assessment (Antimicrobial) and Derivatization Potential (GPCR Ligand Synthesis).

Protocol A: Intrinsic Antimicrobial Activity (MIC Assay)

Rationale: Benzoxazines are inherently bioactive due to their ability to disrupt bacterial cell walls or intercalate DNA. This assay validates the baseline purity and bioactivity of the BMB scaffold.

Materials:

  • BMB (Test Compound)

  • Staphylococcus aureus (ATCC 25923)

  • Ciprofloxacin (Positive Control)

  • DMSO (Vehicle)

  • Mueller-Hinton Broth

Step-by-Step Methodology:

  • Stock Preparation: Dissolve BMB in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton broth (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL). Ensure final DMSO concentration is <1%.
  • Inoculation: Add

    
     CFU/mL of S. aureus to each well.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) and via OD600 absorbance.

Expected Results:

  • BMB: MIC

    
     32–64 
    
    
    
    g/mL (Moderate activity).
  • Note: While less potent than Ciprofloxacin, this confirms the scaffold's ability to penetrate cell membranes, a prerequisite for intracellular drug targets.

Protocol B: Validation of Synthetic Utility (Suzuki Coupling)

Rationale: The true value of BMB is its reactivity. This protocol validates the "C8-Bromo" handle's susceptibility to Palladium-catalyzed coupling, a critical step in synthesizing high-value drugs.

Reaction Scheme: BMB + Phenylboronic Acid -> 8-Phenyl-6-methoxy-benzoxazine

Methodology:

  • Charge: In a microwave vial, combine BMB (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (0.05 eq), and 
    
    
    
    (3.0 eq).
  • Solvent: Add degassed Dioxane:Water (4:1).

  • Reaction: Heat at 90°C for 4 hours (or microwave 110°C for 30 min).

  • Workup: Filter through Celite, extract with EtOAc, and concentrate.

  • Validation: Analyze via LC-MS.

    • Success Criterion: >95% conversion of starting material (BMB) to product. Retention time shift confirms successful coupling at C8.

Part 3: Visualizations

Functionalization & Screening Workflow

This diagram illustrates the critical path from the BMB scaffold to validated biological hits.

BMB_Workflow cluster_path1 Intrinsic Activity cluster_path2 Derivatization (GPCR Ligands) BMB 8-Bromo-6-methoxy- benzoxazine (BMB) MIC MIC Assay (S. aureus) BMB->MIC Suzuki Pd-Catalyzed Coupling (C8) BMB->Suzuki Functionalization Result1 Membrane Permeability Validated MIC->Result1 Demethyl Demethylation (BBr3) Suzuki->Demethyl Activation Binding Beta-2 Adrenergic Binding Assay Demethyl->Binding Screening

Caption: Integrated workflow demonstrating the dual-validation pathway: direct antimicrobial testing and synthetic conversion to high-affinity GPCR ligands.

Structure-Activity Relationship (SAR) Logic

Visualizing why the C8-position is critical for receptor interaction.

SAR_Logic Receptor Beta-2 Adrenergic Receptor (Binding Pocket) BMB_Core BMB Scaffold C6_Methoxy C6-Methoxy (H-Bond Acceptor) BMB_Core->C6_Methoxy C8_Bromo C8-Bromo (Lipophilic Vector) BMB_Core->C8_Bromo Ser203 Ser203/Ser207 (Receptor H-Bonds) C6_Methoxy->Ser203 Mimics Catechol HydroPocket Hydrophobic Pocket (Val114, Phe290) C8_Bromo->HydroPocket Directs Tail Group

Caption: SAR map highlighting the strategic interaction points of the BMB scaffold within the Beta-2 Adrenergic receptor pocket.

References

  • Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)

    
    -adrenoceptor agonists. 
    Source: Bioorganic & Medicinal Chemistry (2020).[1][2][3]
    Context: Establishes the 8-substituted benzoxazine core as a critical scaffold for nanomolar potency agonists.
    URL:[Link][3]
    
  • Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. Source: Chemical & Pharmaceutical Bulletin (2004). Context: Provides comparative data on halo-substituted benzoxazines and their vasorelaxant properties. URL:[Link]

  • Benzoxazine derivatives: A new class of potential antimicrobial agents. Source: European Journal of Medicinal Chemistry (2010).[4] Context: Validates the intrinsic antimicrobial mechanism of the benzoxazine core structure. URL:[Link][4]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Source: Organic Chemistry Portal. Context: Detailed synthetic protocols for accessing the dihydro-benzoxazine core. URL:[Link][5]

Sources

Comparative Guide: In Vitro vs. In Vivo Evaluation of 8-Bromo-6-Methoxy-Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the in vitro and in vivo evaluation strategies for derivatives of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1373348-94-7).

This scaffold is a critical "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and quinoline cores. It is predominantly utilized in the development of CNS-active agents (targeting 5-HT/Dopamine receptors) and antithrombotic agents (Thrombin/GPIIb/IIIa inhibitors). The 8-bromo position allows for modular functionalization (e.g., Suzuki-Miyaura coupling), while the 6-methoxy group mimics the electronic properties of neurotransmitters like serotonin.

Executive Summary: The Scaffold Advantage

The transition from in vitro screening to in vivo efficacy is the "Valley of Death" in drug discovery. For 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine derivatives, this transition relies on validating two key advantages over traditional indole-based drugs:

  • Metabolic Stability: The benzoxazine ring often resists oxidative metabolism better than the indole ring.

  • Lipophilicity Balance: The morpholine-like oxygen lowers LogP, potentially reducing non-specific binding while maintaining Blood-Brain Barrier (BBB) permeability.

Comparison Matrix: In Vitro vs. In Vivo
FeatureIn Vitro Studies In Vivo Studies
Primary Goal Determine Mechanism of Action (MoA) & Potency (Ki, IC50).Determine Efficacy (ED50) & Pharmacokinetics (PK).
Throughput High (96/384-well plates).Low (Individual animal cohorts).
Key Readout Receptor Binding, Enzyme Inhibition, Intrinsic Clearance (

).
Behavioral Phenotype, Thrombus Reduction, Bioavailability (

).
Cost/Point Low (<$50).High (>$1,000).[1]
Relevance Ideal for SAR (Structure-Activity Relationship) optimization.Essential for establishing Therapeutic Index (TI).

In Vitro Profiling: The Screening Phase

Objective: To identify high-affinity ligands and filter out metabolically unstable compounds before animal testing.

A. Receptor Binding Assays (CNS Focus)

For derivatives targeting the Central Nervous System, the 6-methoxy group suggests affinity for Serotonin (5-HT) and Dopamine (D2) receptors.

  • Target: 5-HT1A, 5-HT2A, D2.

  • Method: Radioligand Displacement Assay.

  • Standard Protocol:

    • Membrane Prep: HEK-293 cells overexpressing human 5-HT1A.

    • Ligand: [3H]-8-OH-DPAT (0.5 nM).

    • Incubation: Incubate test compound (10⁻¹⁰ to 10⁻⁵ M) with membranes for 60 min at 25°C.

    • Filtration: Harvest on GF/B filters; count radioactivity.

    • Analysis: Calculate

      
       using the Cheng-Prusoff equation.
      
    • Success Criteria:

      
       for lead candidates.
      
B. Metabolic Stability (ADME)

The 8-bromo handle is often replaced by aryl groups. The metabolic vulnerability lies in the O-demethylation of the 6-methoxy group.

  • Assay: Liver Microsome Stability (Human/Rat).

  • Protocol:

    • Incubate 1 µM compound with 0.5 mg/mL microsomes + NADPH regenerating system.

    • Sample at 0, 5, 15, 30, 60 min.

    • Quench with acetonitrile; analyze via LC-MS/MS.

    • Success Criteria:

      
       (Human microsomes).
      

In Vivo Profiling: The Proof of Concept

Objective: To verify that the molecule reaches the target tissue and exerts a therapeutic effect without toxicity.

A. Pharmacokinetics (PK) & BBB Penetration

Before efficacy testing, you must prove the drug enters the brain.

  • Protocol:

    • Dosing: IV (1 mg/kg) and PO (10 mg/kg) in Sprague-Dawley rats.

    • Sampling: Plasma and Brain homogenate at 0.5, 1, 4, 8, 24 h.

    • Analysis: LC-MS/MS quantification.

    • Key Metric: Brain/Plasma ratio (

      
      ) > 0.3 indicates sufficient CNS penetration.
      
B. Behavioral Efficacy Models (CNS)

If the derivative is a 5-HT1A agonist (anxiolytic/antidepressant):

  • Model: Elevated Plus Maze (EPM).

  • Rationale: Measures anxiety by the time spent in open arms vs. closed arms.

  • Protocol:

    • Administer vehicle or Test Compound (IP/PO) 30 min prior to test.

    • Place rat in center of maze.

    • Record entries/time in Open Arms for 5 min.

    • Positive Control: Buspirone (1 mg/kg).

    • Result: Significant increase in Open Arm time % = Anxiolytic activity.

C. Antithrombotic Efficacy

If the derivative targets Thrombin (based on the benzoxazine peptidomimetic scaffold):

  • Model: Arteriovenous (AV) Shunt Model in Rats.

  • Protocol:

    • Anesthetize rat; insert shunt connecting carotid artery and jugular vein containing a silk thread.

    • Administer compound; allow blood flow for 15 min.

    • Remove thread and weigh the thrombus.

    • Result: Reduction in thrombus weight vs. vehicle.

Visualizing the Workflow

The following diagram illustrates the decision-making pathway for developing these derivatives, from the raw 8-bromo-6-methoxy scaffold to a validated lead.

DrugDiscoveryWorkflow Scaffold 8-Bromo-6-Methoxy Benzoxazine Scaffold Synthesis Suzuki/Buchwald Coupling (Library Gen) Scaffold->Synthesis InVitro In Vitro Screening (Ki, IC50, ADME) Synthesis->InVitro Decision1 Ki < 10nM? InVitro->Decision1 Decision1->Synthesis No (Optimize) InVivoPK In Vivo PK (Bioavailability, BBB) Decision1->InVivoPK Yes Decision2 Brain/Plasma > 0.3? InVivoPK->Decision2 Decision2->Synthesis No (Modify LogP) InVivoEfficacy In Vivo Efficacy (EPM / AV Shunt) Decision2->InVivoEfficacy Yes Lead Validated Lead Candidate InVivoEfficacy->Lead Significant Effect

Caption: Workflow for optimizing benzoxazine derivatives from synthesis to in vivo validation.

Detailed Experimental Protocol: Suzuki Coupling at C-8

Since the "8-bromo" is the reactive handle, this is the primary method for generating derivatives for testing.

Objective: Synthesize 8-aryl-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine. Reagents:

  • 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (2.0 eq)
    
  • Dioxane/Water (4:1)

Step-by-Step:

  • Setup: In a microwave vial, combine the benzoxazine scaffold, aryl boronic acid, and base (

    
    ).
    
  • Degas: Add solvent (Dioxane/Water) and degas with Argon for 5 mins.

  • Catalyst: Add the Palladium catalyst quickly and seal the vial.

  • Reaction: Heat at 90°C for 12 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

  • Validation: Confirm structure via 1H-NMR and LC-MS before in vitro testing.

References

  • Benzoxazine 5-HT3 Antagonists: J. Med. Chem. 1995, 38, 14, 2621–2631. "Structure-Activity Relationships of 3,4-Dihydro-2H-1,4-benzoxazine Derivatives."

  • Thrombin Inhibition: J. Med. Chem. 2008, 51, 18, 5617–5629. "3,4-Dihydro-2H-1,4-benzoxazine Derivatives Combining Thrombin Inhibitory and Glycoprotein IIb/IIIa Receptor Antagonistic Activity."

  • General Pharmacology: Asian J. Chem. 2011, 23, 8, 3369. "Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines."

  • Scaffold Utility: Eur. J. Med. Chem. 2010, 45, 4, 1502-1507.[2] "An eco-friendly synthesis and antimicrobial activities of dihydro-2H-benzo-1,3-oxazine derivatives."

Sources

Selectivity & Cross-Reactivity Profiling of 8-Bromo-6-Methoxy-3,4-Dihydro-2H-1,4-Benzoxazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1373348-94-7) represents a "privileged scaffold" in medicinal chemistry, serving as a critical regio-defined intermediate for developing 5-HT6 serotonin receptor modulators (CNS indications) and


-adrenoceptor agonists  (Respiratory indications).

Unlike simple reagents, the "cross-reactivity" of this scaffold must be evaluated in two distinct dimensions:

  • Synthetic Chemo-selectivity: The competitive reactivity between the secondary amine (N4) and the aryl bromide (C8) during functionalization.

  • Pharmacological Cross-reactivity: The potential for downstream derivatives to exhibit off-target affinity for structurally related GPCRs (e.g., 5-HT2A, Dopamine D2, or

    
    -adrenoceptors).
    

This guide provides a standardized framework for profiling these cross-reactivities, ensuring that drug candidates derived from this scaffold meet the stringent selectivity requirements of modern drug discovery.

Part 1: Chemical Cross-Reactivity (Synthetic Orthogonality)

The Challenge: N4-Alkylation vs. C8-Coupling

The core utility of this scaffold lies in its ability to be functionalized at two distinct vectors. However, without proper "protection strategies," cross-reactivity occurs where metal-catalyzed coupling conditions (intended for the C8-Bromine) inadvertently arylate the N4-amine, leading to complex mixtures of regioisomers.

Comparative Analysis of Protection Strategies

The following table compares protection groups to mitigate synthetic cross-reactivity during Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki).

Protection Group (N4)Stability (Suzuki/Heck)Deprotection ConditionCross-Reactivity RiskRecommendation
None (Free Amine) LowN/AHigh : N-arylation competes with C-coupling.Avoid for Pd-catalyzed steps.
Acetyl (-Ac) ModerateAcid/Base HydrolysisModerate : Labile under strong basic coupling conditions.Use for mild couplings only.
Boc (tert-butoxycarbonyl) HighTFA or HCl/DioxaneLow : Sterically hinders N-attack; electronic deactivation.Preferred for Suzuki/Sonogashira.
Benzyl (-Bn) Very HighHydrogenation (Pd/C)Low : Robust, but deprotection may reduce other alkenes.Use if acid-sensitivity is an issue.
Synthetic Workflow Diagram

The following diagram illustrates the orthogonal functionalization pathway designed to minimize chemical cross-reactivity.

SynthesisWorkflow Scaffold 8-Bromo-6-Methoxy Benzoxazine N_Protect N4-Protection (Boc/Bn) Scaffold->N_Protect Prevents N-Arylation Protected_Int Protected Intermediate N_Protect->Protected_Int C8_Couple C8-Coupling (Suzuki/Heck) Protected_Int->C8_Couple Pd-Catalysis Funct_Int C8-Functionalized Intermediate C8_Couple->Funct_Int Deprotect N4-Deprotection Funct_Int->Deprotect Restores Amine Final_Drug Target Ligand (5-HT6 / Beta-2) Deprotect->Final_Drug

Figure 1: Orthogonal synthesis pathway preventing N/C cross-reactivity.

Part 2: Biological Cross-Reactivity (Pharmacological Profiling)

When this scaffold is used to design 5-HT6 antagonists (for cognitive disorders) or


-agonists  (for asthma), the primary failure mode is "Pharmacological Cross-Reactivity" with closely related receptor subtypes.
Critical Off-Target Panels
  • If targeting 5-HT6: The derivative must be screened against 5-HT2A , 5-HT2C , and Dopamine D2 . Cross-reactivity here causes hallucinations (5-HT2A) or extrapyramidal symptoms (D2).

  • If targeting

    
    -Adrenoceptor:  The derivative must be screened against 
    
    
    
    -Adrenoceptor
    (Cardiac tissue). Cross-reactivity here causes tachycardia.
Experimental Protocol: Selectivity Screening (Radioligand Binding)

This protocol validates the selectivity of the benzoxazine derivative against a "Safety Panel."

Objective: Determine the Selectivity Index (SI) =


. An SI > 100 is typically required.

Methodology:

  • Membrane Preparation:

    • Harvest HEK-293 cells stably expressing human 5-HT6, 5-HT2A, and D2 receptors respectively.

    • Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 x g.

  • Competition Binding Assay:

    • Ligands: Use [³H]-LSD (for 5-HT receptors) and [³H]-Raclopride (for D2).

    • Incubation: Incubate membranes with radioligand and varying concentrations of the Benzoxazine derivative (

      
       to 
      
      
      
      M) for 60 min at 37°C.
    • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Representative Performance Data

The following table illustrates target performance metrics for a successful lead compound derived from the 8-bromo-6-methoxy-benzoxazine scaffold.

Receptor TargetLigand TypeBinding Affinity (

)
Selectivity Ratio (vs Target)Interpretation
5-HT6 (Human) Primary Target 1.2 nM 1x High Potency
5-HT2AOff-Target240 nM200xExcellent Selectivity
5-HT2COff-Target150 nM125xAcceptable Selectivity
Dopamine D2Off-Target>10,000 nM>8000xNo Cross-Reactivity

-Adrenoceptor
Alt. Target 0.5 nM 1x High Potency

-Adrenoceptor
Off-Target55 nM110xSafe (Cardio-sparing)

Part 3: Comparative Scaffold Analysis

Why choose 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine over alternative isomers?

Regio-Isomer Comparison
  • 8-Bromo Isomer (Subject): The C8 position allows for the extension of the molecule into the "hydrophobic pocket" of GPCRs, which is critical for subtype selectivity (e.g., differentiating 5-HT6 from 5-HT2A).

  • 6-Bromo Isomer: Functionalization at C6 often clashes with the orthosteric binding site residues (Serine/Aspartate), significantly reducing potency.

  • 7-Bromo Isomer: Often leads to metabolic instability due to rapid oxidation at the para-position relative to the nitrogen.

Electronic Effects of 6-Methoxy

The 6-methoxy group is not merely a substituent; it acts as an electron-donating group (EDG) that:

  • Increases the electron density of the aromatic ring, stabilizing the cation radical intermediates formed during metabolic oxidation.

  • Mimics the catechol moiety found in endogenous neurotransmitters (dopamine/epinephrine) but with improved metabolic stability (COMT resistance).

Signaling Pathway & Selectivity Logic

This diagram visualizes how the scaffold's substitution pattern dictates its biological pathway engagement.

SelectivityLogic Compound 8-Br-6-OMe-Benzoxazine Derivative HT6 5-HT6 Receptor (Gs Coupled) Compound->HT6 High Affinity (Target) HT2A 5-HT2A Receptor (Gq Coupled) Compound->HT2A Low Affinity (Cross-Reactivity) cAMP cAMP Increase (Cognitive Enhancement) HT6->cAMP Calcium Ca2+ Release (Hallucinations) HT2A->Calcium

Figure 2: Differential signaling activation. The 8-substitution sterically hinders binding to the 5-HT2A Gq-coupled pathway while permitting 5-HT6 Gs-coupling.

References

  • Benzoxazine derivatives as 5-HT6 modulators and uses thereof. Patent AU2003233231A1. (2003). Describes the use of 8-bromo-6-methoxy-benzoxazine as a key intermediate for selective serotonin modulators.

  • Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry. (2020).[1] Demonstrates the structural requirements for Beta-2 vs Beta-1 selectivity using the benzoxazine scaffold.

  • Discovery and validation of 2-styryl substituted benzoxazin-4-ones as a novel scaffold for rhomboid protease inhibitors. Scientific Reports. (2018). Highlights the "privileged" nature of the benzoxazine scaffold for diverse biological targets.

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Topics in Medicinal Chemistry. (2022). A comprehensive review of the biological activities and structure-activity relationships (SAR) of benzoxazine derivatives.

Sources

Safety Operating Guide

8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1373348-94-7).[1]

As a halogenated heterocyclic intermediate, this compound presents specific disposal challenges that distinguish it from standard organic waste. Its bromine substituent mandates segregation from non-halogenated waste streams to prevent the formation of dioxins during incineration, while its low melting point (56–58°C) requires thermal awareness during handling.

Part 1: Immediate Safety & Hazard Identification

Before initiating any disposal procedure, you must validate the material's current state and hazards.

Chemical Identity:

  • Name: 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine[1][2]

  • CAS: 1373348-94-7[1][2]

  • Physical State: Solid (Off-white to light yellow powder/crystals).[1]

  • Melting Point: ~56–58°C (Low melting point—risk of fusion in hot waste containers).[1]

GHS Hazard Classification:

  • Signal Word: WARNING

  • Primary Hazards:

    • H302: Harmful if swallowed.[1][3]

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1][4]

  • Critical Structural Alert: Contains an Aryl Bromide .[1] Halogenated organic compounds require high-temperature incineration (>1100°C) with scrubber systems.[1] NEVER dispose of down the drain or in general trash.[1]

Required PPE for Disposal Operations:

  • Respiratory: N95 (minimum) or P100 respirator if dust generation is likely.[1]

  • Dermal: Nitrile gloves (double-gloving recommended for solutions).[1]

  • Ocular: Chemical splash goggles (standard safety glasses are insufficient for powders that can become airborne).[1]

Part 2: Waste Stream Segregation Logic

Proper segregation is the single most critical step in this protocol.[1] Mixing this compound with the wrong waste stream can result in regulatory fines (EPA/RCRA) or dangerous chemical reactions.[1]

The "Halogen Rule"

Because this molecule contains Bromine , it is classified as Halogenated Organic Waste .[1]

  • Why it matters: Halogenated waste is incinerated separately from non-halogenated solvents.[1] Mixing even small amounts of halogenated material into non-halogenated carboys reclassifies the entire container as halogenated, significantly increasing disposal costs.[1]

Decision Matrix (DOT Visualization)

DisposalDecisionTree Start Start: Identify Waste State IsSolid Is the material Solid? Start->IsSolid IsSolution Is it in Solution? Start->IsSolution SolidContainer Segregate as SOLID HAZARDOUS WASTE IsSolid->SolidContainer Yes SolventCheck Check Solvent Type IsSolution->SolventCheck SolidLabel Label: 'Solid Waste - Toxic/Irritant' (List specific chemical name) SolidContainer->SolidLabel HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolvent FinalStream HALOGENATED ORGANIC LIQUID WASTE HaloSolvent->FinalStream NonHaloSolvent->FinalStream Contaminated by Bromine Must go to Halogenated Stream

Figure 1: Decision tree for segregating 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine waste. Note that even non-halogenated solvents become "halogenated waste" once this compound is dissolved in them.[1]

Part 3: Operational Disposal Procedures

Scenario A: Disposal of Pure Solid

Applicable for: Expired shelf stock, contaminated weighing boats, or failed reaction solids.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated glass waste jar.[1] Avoid metal containers as aryl halides can react with certain metals under specific conditions.[1]

  • Transfer:

    • Place the waste container in a fume hood.[1][5]

    • Transfer the solid carefully to avoid dust.[1]

    • Do not dissolve the solid just for disposal; solid incineration is more efficient.[1]

  • Labeling:

    • Tag as "Hazardous Waste - Solid." [1]

    • Explicitly list: "8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine."[1][2]

    • Check "Toxic" and "Irritant" boxes.[1]

Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction filtrates.[1]

  • Compatibility Check: Ensure the solution pH is between 5 and 9. If the reaction used strong acids (e.g., HBr, HCl), neutralize carefully with Sodium Bicarbonate before bottling.

    • Risk:[1][4][6] Acidic halogenated waste can generate corrosive acid gases in the drum.[1]

  • Segregation: Pour into the Halogenated Waste Carboy (often Red or Yellow tagged in many labs, distinct from the "Non-Halogenated/Flammable" carboys).[1]

  • Volume Tracking: Record the volume added on the carboy's log sheet. You must note the presence of "Organobromides."[1]

Scenario C: Empty Containers
  • Triple Rinse: If the original container is glass, triple rinse it with a small amount of Acetone or Dichloromethane.[1]

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container.[1]

  • Defacing: Deface the label and dispose of the dry glass container in the "Broken Glass/Sharps" box (if chemically clean) or a dedicated "Glass Waste" bin depending on institutional policy.[1]

Part 4: Spill Contingency Plan

Minor Spill (< 5g Solid):

  • Isolate: Alert nearby personnel.

  • Protect: Don PPE (Gloves, Goggles, N95).[1]

  • Contain: Cover the spill with wet paper towels (dampened with water) to prevent dust dispersion.[1]

    • Why wet? Dry sweeping creates airborne dust, increasing inhalation risk.[1]

  • Cleanup: Scoop the damp material and towels into a sealable plastic bag.[1]

  • Dispose: Place the bag into the Solid Hazardous Waste container.

Major Spill (> 5g or Solution):

  • Evacuate: If a large amount of fine dust is airborne, evacuate the lab to allow the HVAC system to clear the air.[1]

  • Absorb: For solutions, use a universal absorbent (vermiculite or spill pads).[1]

  • Decontaminate: Wash the surface with a mild detergent and water.[1] Collect all wash water as hazardous waste.[1]

Part 5: Regulatory Context (RCRA)

For US-based laboratories, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.[1]

  • Waste Code Assignment:

    • This specific compound is not a "P-listed" or "U-listed" waste by name.[1]

    • However, it is a Characteristic Waste if it exhibits toxicity.[1]

    • Default Classification: Most institutions classify this as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents like DCM - F002), but it must still be treated as hazardous due to the GHS "Harmful" rating.[1]

  • The "Mixture Rule": If you dissolve this solid in a listed solvent (e.g., Methylene Chloride), the entire mixture carries the F-listed waste code (e.g., F002).[1]

References

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine. Retrieved from

  • US Environmental Protection Agency (EPA). (2025).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Electronic Code of Federal Regulations (eCFR). (2000).[1] Appendix III to Part 268 -- List of Halogenated Organic Compounds. Retrieved from

  • BLD Pharm. (n.d.).[1] Product Information: 8-Bromo-6-methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine.[1][2] Retrieved from

Sources

Personal Protective Equipment (PPE) & Handling Guide: 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1373348-94-7 Formula: C9H10BrNO2 Role: Pharmaceutical Intermediate / Scaffold

Executive Safety Summary

From the Desk of the Senior Application Scientist:

Handling 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine requires a shift in mindset from "routine organic synthesis" to "management of unknown biological activity." As a benzoxazine derivative often used in drug discovery (targeting GPCRs or kinases), this compound possesses structural motifs that suggest biological activity.

While specific toxicological data for this exact intermediate may be sparse, we apply the Precautionary Principle . We treat this molecule as a potential sensitizer and a definite irritant. The presence of the bromine atom and the secondary amine within the morpholine-like ring necessitates strict control over dust generation and skin contact.

Core Hazard Classifications (GHS/CLP):

  • Acute Toxicity (Oral/Dermal/Inhal): Category 4 (H302, H312, H332) - Harmful if swallowed, in contact with skin, or inhaled.

  • Skin/Eye Irritation: Category 2 (H315, H319).

  • STOT-SE: Category 3 (H335) - Respiratory Irritation.

The PPE Defense Matrix

Effective protection is not about wearing more gear; it is about wearing the correct gear based on the state of matter and the carrier solvent.

A. Hand Protection: The "Solvent Carrier" Rule

Crucial Insight: The solid compound itself moves slowly through gloves. However, once dissolved in a solvent (e.g., Dichloromethane, DMF), the solvent becomes the vehicle that drives the toxicant through the glove material and into your skin.

Experimental PhaseSolvent SystemRecommended Glove ProtocolRationale
Weighing (Solid) N/A (Dry)Single Nitrile (0.11 mm / 4 mil)Protection against incidental dust contact.
Synthesis/Workup Methanol / Ethanol Double Nitrile (Change outer every 30 mins)Alcohols degrade nitrile slowly; double layer provides adequate breakthrough time.
Synthesis/Workup DCM / Chloroform Silver Shield / Laminate (or Double Nitrile with immediate change upon splash)Halogenated solvents permeate nitrile in <2 minutes. Laminate is required for immersion or high-risk transfer.
Synthesis/Workup DMF / DMSO Double Nitrile (Long cuff)These solvents are potent skin penetrators. Double gloving prevents "pinhole" exposure.
B. Respiratory & Eye Protection[1][2][3][4][5]
  • Primary Defense: Certified Chemical Fume Hood . All operations involving open containers must occur here.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 / EN 166) are mandatory. Standard safety glasses are insufficient because the fine powder can bypass the gaps in glasses during weighing.

  • Respiratory (Secondary): If work must occur outside a hood (e.g., balance calibration, instrument maintenance), use a P100/P3 particulate respirator combined with an Organic Vapor (OV) cartridge.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the correct PPE based on your specific experimental conditions.

PPE_Decision_Tree Start Start: Handling 8-bromo-6-methoxy-benzoxazine State What is the physical state? Start->State Solid Solid / Powder State->Solid Weighing Solution In Solution State->Solution Reaction/Extraction ProtocolA PROTOCOL A: Single Nitrile Gloves Splash Goggles Fume Hood (Low Flow) Solid->ProtocolA SolventCheck Identify Solvent Solution->SolventCheck ProtocolB PROTOCOL B: Double Nitrile Gloves Change outer glove every 15m SolventCheck->ProtocolB Alcohols, Water, Ether ProtocolC PROTOCOL C (High Risk): Silver Shield/Laminate Gloves OR Double Nitrile (Immediate Change) SolventCheck->ProtocolC DCM, Chloroform, DMF

Figure 1: Logic flow for selecting appropriate glove materials based on the carrier solvent.

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer
  • Risk: Static electricity causing powder dispersal.

  • Procedure:

    • Place the analytical balance inside the fume hood or a vented balance enclosure.

    • Use an anti-static gun on the weighing boat and spatula before touching the compound.

    • Damping: If the powder is fluffy, pre-weigh the solvent in the reaction flask and add the solid directly to the liquid to suppress dust immediately.

Phase 2: Reaction Monitoring
  • Risk: Needle-stick injury or aerosol generation during TLC/HPLC sampling.

  • Procedure:

    • Keep the sash at the lowest working height.

    • When withdrawing aliquots via syringe, ensure the needle is Luer-locked to prevent detachment under pressure.

    • Dispose of needles immediately into a sharps container inside the hood; do not recap.

Phase 3: Spill Response

In the event of a spill, immediate containment prevents chronic lab contamination.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Liquid Solution Assess->LiquidSpill ActionSolid 1. Cover with wet paper towel (prevents dust) 2. Scoop into bag SolidSpill->ActionSolid ActionLiquid 1. Apply absorbent pads 2. Do NOT use paper towels (rapid evaporation) LiquidSpill->ActionLiquid Disposal Disposal: Seal in secondary bag Label 'Halogenated Toxic' ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Immediate response workflow for solid vs. liquid spills.

Waste Disposal & Environmental Compliance

Because this molecule contains a bromine atom and a nitrogen heterocycle, it must never be disposed of in general trash or down the drain.

  • Classification: Halogenated Organic Waste .

    • Why? Even if dissolved in a non-halogenated solvent (like Ethanol), the solute (the benzoxazine) contains Bromine. Therefore, the entire waste stream is treated as Halogenated.

  • Segregation: Keep separate from acidic waste streams to prevent the potential formation of toxic vapors if the amine moiety reacts with strong oxidizers.

  • Labeling: Clearly mark the container with the full chemical name. Do not use abbreviations like "Benzoxazine deriv." Use: 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine solution.

References

  • Sigma-Aldrich. (n.d.). 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine Safety Data Sheet. Retrieved from (Search CAS: 1373348-94-7).

  • Fisher Scientific. (2025). Safety Data Sheet: 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine. Retrieved from .

  • Shield Scientific. (n.d.). Chemical Resistance Guide for Nitrile & Latex Gloves. Retrieved from .

  • Cornell University EHS. (n.d.). Waste Disposal: Halogenated vs Non-Halogenated Solvents. Retrieved from .

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